Product packaging for Benzene, 1-(bromomethyl)-4-(heptyloxy)-(Cat. No.:CAS No. 103481-66-9)

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Cat. No.: B1317074
CAS No.: 103481-66-9
M. Wt: 285.22 g/mol
InChI Key: HEAJPCDOCRJXCV-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is a useful research compound. Its molecular formula is C14H21BrO and its molecular weight is 285.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21BrO B1317074 Benzene, 1-(bromomethyl)-4-(heptyloxy)- CAS No. 103481-66-9

Properties

IUPAC Name

1-(bromomethyl)-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAJPCDOCRJXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576779
Record name 1-(Bromomethyl)-4-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103481-66-9
Record name 1-(Bromomethyl)-4-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. The information is intended for researchers, scientists, and drug development professionals.

Core Properties

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound with the CAS number 103481-66-9.[1] Its molecular formula is C14H21BrO, and it has a molecular weight of 285.22 g/mol .[1] Due to a lack of publicly available experimental data, some physical properties are estimated based on its chemical structure and comparison with similar compounds.

PropertyValueSource
CAS Number 103481-66-9[1]
Molecular Formula C14H21BrO[1]
Molecular Weight 285.22 g/mol [1]
Melting Point Not available (Predicted: solid at room temp.)
Boiling Point Not available (Predicted: > 200 °C at 760 mmHg)
Solubility Not available (Predicted: Soluble in nonpolar organic solvents, insoluble in water)

Synthesis

A plausible and commonly employed method for the synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves the radical bromination of the corresponding toluene derivative, 1-(heptyloxy)-4-methylbenzene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Materials:

  • 1-(heptyloxy)-4-methylbenzene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(heptyloxy)-4-methylbenzene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product 1-(heptyloxy)-4-methylbenzene 1-(heptyloxy)-4-methylbenzene Reaction_Mixture Dissolve and Reflux 1-(heptyloxy)-4-methylbenzene->Reaction_Mixture NBS_AIBN NBS, AIBN NBS_AIBN->Reaction_Mixture CCl4 CCl4 (solvent) CCl4->Reaction_Mixture Filtration1 Filter Succinimide Reaction_Mixture->Filtration1 Washing Wash with NaHCO3 & Brine Filtration1->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Benzene, 1-(bromomethyl)-4-(heptyloxy)- Chromatography->Final_Product

A diagram illustrating the synthesis workflow for Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Characterization

The structure and purity of the synthesized Benzene, 1-(bromomethyl)-4-(heptyloxy)- would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A sample of the compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the aliphatic protons of the heptyloxy chain.

    • Aromatic protons: Doublets around 6.8-7.3 ppm.

    • Benzylic protons (-CH₂Br): A singlet around 4.5 ppm.

    • Methylene protons adjacent to oxygen (-OCH₂-): A triplet around 3.9 ppm.

    • Other methylene protons of the heptyl chain: Multiplets between 1.2-1.8 ppm.

    • Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum in CDCl₃ would show distinct signals for each unique carbon atom.

    • Aromatic carbons: Peaks in the range of 114-160 ppm.

    • Benzylic carbon (-CH₂Br): A peak around 33 ppm.

    • Methylene carbon adjacent to oxygen (-OCH₂-): A peak around 68 ppm.

    • Aliphatic carbons of the heptyl chain: Peaks in the range of 14-32 ppm.

2. Mass Spectrometry (MS):

  • Electron Ionization (EI) Mass Spectrometry: The mass spectrum would be obtained to confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z 285 and 287 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heptyloxy chain.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Synthesized_Compound Purified Compound 1H_NMR ¹H NMR Synthesized_Compound->1H_NMR 13C_NMR ¹³C NMR Synthesized_Compound->13C_NMR MS EI-MS Synthesized_Compound->MS Structural_Confirmation Structural Confirmation & Purity Assessment 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation MS->Structural_Confirmation

Logical workflow for the characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Potential Biological Activity and Screening

There is no publicly available information on the biological activity of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. However, as a substituted benzyl bromide, it could be investigated for a variety of biological activities, given that this structural motif is present in some biologically active molecules. A general workflow for preliminary biological screening is proposed below.

Experimental Protocol: Hypothetical Biological Screening

Objective: To perform a preliminary assessment of the cytotoxic and antimicrobial activities of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

1. Cytotoxicity Assay (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Assay (Broth Microdilution Method):

  • Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

G cluster_screening Primary Biological Screening Test_Compound Benzene, 1-(bromomethyl)-4-(heptyloxy)- Cytotoxicity Cytotoxicity Assay (e.g., MTT) Test_Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Test_Compound->Antimicrobial Data_Analysis Data Analysis (IC₅₀, MIC) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Hit_Identification Hit Identification & Further Studies Data_Analysis->Hit_Identification Active No_Activity No Significant Activity Data_Analysis->No_Activity Inactive

A logical workflow for the preliminary biological screening of a novel compound.

Conclusion

References

physical and chemical properties of 4-(heptyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)benzyl bromide is a halogenated aromatic ether. This class of organic compounds serves as a versatile building block in organic synthesis, particularly in the introduction of the 4-(heptyloxy)benzyl moiety to a target molecule. Its structure, featuring a reactive benzylic bromide, makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials. The long heptyl chain introduces lipophilicity, which can be a critical factor in modifying the pharmacokinetic and pharmacodynamic properties of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(heptyloxy)benzyl bromide, detailed experimental protocols for its synthesis, and an exploration of its reactivity.

Core Physical and Chemical Properties

While specific experimental data for 4-(heptyloxy)benzyl bromide is not widely available in the literature, its properties can be reliably estimated based on its chemical structure and comparison with closely related compounds, such as 4-(benzyloxy)benzyl bromide.

Table 1: Physical and Chemical Properties of 4-(Heptyloxy)benzyl Bromide

PropertyValueSource/Method
Molecular Formula C₁₄H₂₁BrOCalculated
Molecular Weight 285.22 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from similar compounds
Melting Point Not available (likely low)-
Boiling Point ~380-400 °C (Predicted)Estimated based on 4-(benzyloxy)benzyl bromide (~366 °C)[1]
Density ~1.2-1.3 g/cm³ (Predicted)Estimated based on 4-(benzyloxy)benzyl bromide (~1.361 g/cm³)[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water.[1][2]General knowledge of similar compounds

Chemical Reactivity and Stability

4-(Heptyloxy)benzyl bromide is a reactive compound due to the presence of the benzylic bromide. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent electrophile for substitution reactions.

Nucleophilic Substitution: The primary reactivity of 4-(heptyloxy)benzyl bromide is undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the 4-(heptyloxy)benzyl group onto alcohols, phenols, amines, thiols, and carbanions. The benzylic position enhances the reactivity towards nucleophilic substitution.

Stability: The compound is expected to be stable under anhydrous and neutral conditions. However, it is sensitive to moisture and strong bases, which can lead to hydrolysis to the corresponding alcohol or elimination reactions. Like other benzyl bromides, it is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][3]

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of 4-alkoxybenzyl bromides. These methods can be adapted for the synthesis of 4-(heptyloxy)benzyl bromide.

Method 1: Williamson Ether Synthesis followed by Bromination

This two-step process first involves the synthesis of 4-(heptyloxy)toluene, followed by the bromination of the benzylic methyl group.

Step 1: Synthesis of 4-(Heptyloxy)toluene

  • Reaction: 4-Cresol is reacted with 1-bromoheptane in the presence of a base.

  • Reagents and Solvents: 4-Cresol, 1-bromoheptane, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(heptyloxy)toluene.

Step 2: Bromination of 4-(Heptyloxy)toluene

  • Reaction: The benzylic methyl group of 4-(heptyloxy)toluene is brominated using N-bromosuccinimide (NBS) and a radical initiator.

  • Reagents and Solvents: 4-(Heptyloxy)toluene, N-bromosuccinimide (NBS), a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Procedure:

    • Dissolve 4-(heptyloxy)toluene (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(heptyloxy)benzyl bromide.

    • The product can be further purified by vacuum distillation or column chromatography.

Method 2: Etherification of 4-Hydroxybenzyl Alcohol followed by Bromination

This route involves protecting the hydroxyl group as a heptyloxy ether first, followed by conversion of the benzylic alcohol to the bromide.

Step 1: Synthesis of 4-(Heptyloxy)benzyl Alcohol

  • Reaction: Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1-bromoheptane.

  • Procedure: Similar to the synthesis of 4-(heptyloxy)toluene described in Method 1, Step 1, using 4-hydroxybenzyl alcohol as the starting material.

Step 2: Bromination of 4-(Heptyloxy)benzyl Alcohol

  • Reaction: The benzylic alcohol is converted to the corresponding bromide using a brominating agent.

  • Reagents and Solvents: 4-(Heptyloxy)benzyl alcohol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), in a solvent like diethyl ether or dichloromethane.

  • Procedure (using PBr₃):

    • Dissolve 4-(heptyloxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.33 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(heptyloxy)benzyl bromide.

Logical Workflow and Reactions

The following diagram illustrates the primary synthetic pathways to 4-(heptyloxy)benzyl bromide and its subsequent utility in nucleophilic substitution reactions.

Synthesis_and_Reactivity cluster_synthesis1 Synthesis Route 1 cluster_synthesis2 Synthesis Route 2 cluster_reactivity Key Reactivity cresol 4-Cresol heptyloxy_toluene 4-(Heptyloxy)toluene cresol->heptyloxy_toluene 1. 1-Bromoheptane,    K₂CO₃, Acetone target_s1 4-(Heptyloxy)benzyl Bromide heptyloxy_toluene->target_s1 2. NBS, BPO,    CCl₄, Δ/hν target_reac 4-(Heptyloxy)benzyl Bromide hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol heptyloxy_alcohol 4-(Heptyloxy)benzyl Alcohol hydroxybenzyl_alcohol->heptyloxy_alcohol 1. 1-Bromoheptane,    K₂CO₃, DMF target_s2 4-(Heptyloxy)benzyl Bromide heptyloxy_alcohol->target_s2 2. PBr₃ or    CBr₄/PPh₃ product Substituted Product (Ether, Amine, Thioether, etc.) target_reac->product SN2 Reaction nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH) nucleophile->product

Caption: Synthetic routes and primary reactivity of 4-(heptyloxy)benzyl bromide.

Applications in Research and Drug Development

While specific applications of 4-(heptyloxy)benzyl bromide in drug development are not extensively documented, its role as a synthetic intermediate is significant. The introduction of a 4-alkoxybenzyl group can be a key step in the synthesis of various biologically active molecules. The heptyloxy group, in particular, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Benzyl ethers, in general, are also used as protecting groups for alcohols in multi-step syntheses, and substituted benzyl ethers can offer advantages in terms of their cleavage conditions.[4] The reactivity of the benzylic bromide allows for its use in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of novel chemical entities for drug discovery.

Safety and Handling

4-(Heptyloxy)benzyl bromide is expected to have hazards similar to other benzyl bromides. It is likely a lachrymator, causing irritation to the eyes, skin, and respiratory system.[2][3] It should be handled in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. The compound is likely sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

4-(Heptyloxy)benzyl bromide is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, primarily through nucleophilic substitution at the benzylic position, allows for the straightforward introduction of the 4-(heptyloxy)benzyl moiety. While specific physical and biological data are limited, its properties can be reasonably inferred from related compounds. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. As research into novel therapeutics and functional materials continues, the utility of such versatile building blocks is likely to expand.

References

An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 103481-66-9

This technical guide provides a comprehensive overview of Benzene, 1-(bromomethyl)-4-(heptyloxy)-, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific data for this compound, this guide leverages information on closely related alkoxy-substituted benzyl bromides to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical and Physical Properties

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group at the para position. The presence of the reactive benzylic bromide and the lipophilic heptyloxy chain makes it a valuable intermediate in organic synthesis.

Table 1: General Properties of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

PropertyValueSource
CAS Number 103481-66-9Generic Chemical Databases
Molecular Formula C₁₄H₂₁BrOCalculated
Molecular Weight 285.22 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from similar compounds

Table 2: Representative Spectroscopic Data of Structurally Similar Compounds

Disclaimer: The following data is for structurally related compounds and is provided for reference purposes to predict the expected spectral characteristics of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
1-(Bromomethyl)-4-methoxybenzene 7.32 (d, 2H), 6.88 (d, 2H), 4.48 (s, 2H), 3.80 (s, 3H)159.5, 130.4, 129.8, 114.1, 55.3, 33.7200 (M⁺), 121 (M⁺ - Br)
1-(Bromomethyl)-4-ethoxybenzene 7.31 (d, 2H), 6.86 (d, 2H), 4.47 (s, 2H), 4.03 (q, 2H), 1.41 (t, 3H)158.8, 130.5, 129.7, 114.7, 63.5, 33.8, 14.8214 (M⁺), 135 (M⁺ - Br)

Based on these examples, the expected ¹H NMR spectrum for Benzene, 1-(bromomethyl)-4-(heptyloxy)- would show signals for the aromatic protons (two doublets), the benzylic methylene protons (a singlet around 4.5 ppm), and the protons of the heptyloxy chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

Synthesis and Experimental Protocols

The synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be envisioned as a two-step process starting from a readily available precursor like 4-methylphenol. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the bromination of the benzylic methyl group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzylic Bromination A 4-Methylphenol E 4-(Heptyloxy)toluene A->E Reacts with B 1-Bromoheptane B->E C Base (e.g., K₂CO₃, NaH) C->E D Solvent (e.g., Acetone, DMF) D->E F 4-(Heptyloxy)toluene J Benzene, 1-(bromomethyl)-4-(heptyloxy)- F->J Reacts with G N-Bromosuccinimide (NBS) G->J H Radical Initiator (e.g., AIBN, Benzoyl Peroxide) H->J I Solvent (e.g., CCl₄, Acetonitrile) I->J

Figure 1: Proposed synthetic workflow for Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Experimental Protocol: Synthesis of 4-(Heptyloxy)toluene (Step 1)

  • To a solution of 4-methylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromoheptane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(heptyloxy)toluene.

Experimental Protocol: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- (Step 2)

  • Dissolve 4-(heptyloxy)toluene (1 equivalent) in a non-polar solvent like carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography to obtain pure Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Reactivity and Applications in Drug Development

Substituted benzyl bromides are versatile reagents in organic synthesis, primarily acting as electrophiles in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the introduction of the 4-(heptyloxy)benzyl moiety onto various nucleophiles such as alcohols, amines, and thiols.

This reactivity is particularly useful in drug development for several reasons:

  • Introduction of a Lipophilic Tail: The heptyloxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Linker Chemistry: The benzyl bromide functionality can be used to attach the molecule to other scaffolds, acting as a linker in the synthesis of more complex drug candidates.

  • Protecting Group Chemistry: The 4-(heptyloxy)benzyl group can be used as a protecting group for alcohols and other functional groups, which can be cleaved under specific conditions.

G cluster_0 Nucleophilic Substitution (Sₙ2) A Benzene, 1-(bromomethyl)-4-(heptyloxy)- C Substituted Product (R-Nu-CH₂-Ph-O-Heptyl) A->C D Bromide Ion (Br⁻) A->D Leaving group B Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻) B->C Attacks benzylic carbon

Figure 2: General reactivity of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in Sₙ2 reactions.

Safety and Handling

Substituted benzyl bromides are generally classified as lachrymators and are corrosive. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: General Safety Information for Substituted Benzyl Bromides

HazardPrecaution
Toxicity Harmful if swallowed, inhaled, or in contact with skin.
Corrosivity Causes severe skin burns and eye damage.
Lachrymator Causes tearing and irritation to the eyes and respiratory tract.
Handling Use in a fume hood with gloves, safety goggles, and a lab coat. Avoid breathing vapors.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals with appropriate safety precautions in place. The information provided for the synthesis and properties of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is based on established chemical principles and data from analogous compounds due to a lack of specific published literature on this exact molecule.

4-(heptyloxy)benzyl bromide structural formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(heptyloxy)benzyl bromide, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and data from structurally analogous compounds to present its structural formula, physicochemical properties, a detailed synthesis protocol, and potential applications in research and development.

Structural Information and Properties

4-(heptyloxy)benzyl bromide is characterized by a benzene ring substituted with a heptyloxy group (-O(CH₂)₆CH₃) and a bromomethyl group (-CH₂Br) at the para (1,4) positions.

Structural Formula:

The presence of the benzyl bromide moiety makes it a reactive alkylating agent, while the long alkyl chain of the heptyloxy group imparts significant lipophilicity.

Table 1: Physicochemical Properties of 4-(heptyloxy)benzyl bromide and Related Compounds

Property4-(heptyloxy)benzyl bromide (Estimated)4-Benzyloxybenzyl bromide[1]4-Bromobenzyl bromide[2]
Molecular Formula C₁₄H₂₁BrOC₁₄H₁₃BrOC₇H₆Br₂
Molecular Weight 299.22 g/mol 277.16 g/mol 249.94 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidSolidWhite solid
Melting Point Not available83-85 °C60–64°C
Boiling Point Not available366.0±22.0 °C (Predicted)115–124°C (12 mmHg)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Soluble in DichloromethaneSoluble in ethanol, ether, and dichloromethane

Synthesis of 4-(heptyloxy)benzyl bromide

A plausible and efficient two-step synthesis route for 4-(heptyloxy)benzyl bromide is outlined below. The process involves the etherification of 4-hydroxybenzyl alcohol with 1-bromoheptane, followed by the bromination of the resulting 4-(heptyloxy)benzyl alcohol.

Synthesis Workflow

Synthesis_Workflow A 4-Hydroxybenzyl alcohol C Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) A->C B 1-Bromoheptane B->C D 4-(heptyloxy)benzyl alcohol C->D E Step 2: Appel Reaction (CBr₄, PPh₃, DCM) D->E F 4-(heptyloxy)benzyl bromide E->F

Caption: Synthetic pathway for 4-(heptyloxy)benzyl bromide.

Experimental Protocols

Step 1: Synthesis of 4-(heptyloxy)benzyl alcohol

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

  • Materials:

    • 4-Hydroxybenzyl alcohol

    • 1-Bromoheptane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromoheptane (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(heptyloxy)benzyl alcohol.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(heptyloxy)benzyl alcohol.

Step 2: Synthesis of 4-(heptyloxy)benzyl bromide

This step utilizes the Appel reaction for the conversion of the benzyl alcohol to the corresponding benzyl bromide.

  • Materials:

    • 4-(heptyloxy)benzyl alcohol

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(heptyloxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane.

    • Add triphenylphosphine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 4-(heptyloxy)benzyl bromide.

Potential Applications in Drug Development and Research

Benzyl bromides are versatile reagents in organic synthesis, primarily used for the introduction of the benzyl group. 4-(heptyloxy)benzyl bromide, with its specific substitution pattern, can be a valuable building block in several areas:

  • Medicinal Chemistry: The 4-(heptyloxy)benzyl moiety can be incorporated into lead compounds to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. Benzyl groups are also used as protecting groups for alcohols and carboxylic acids during multi-step syntheses of complex drug molecules. Derivatives of similar compounds, such as 4-bromobenzyl bromide, have been investigated for their potential in developing new therapeutic agents, including anticancer compounds[2][3].

  • Organic Synthesis: As an alkylating agent, it can be used in reactions with various nucleophiles (e.g., amines, thiols, phenols) to synthesize a range of derivatives. The heptyloxy group can influence the electronic and steric properties of the molecule, which can be useful in fine-tuning the reactivity and properties of the final products.

  • Materials Science: The long alkyl chain can be exploited in the synthesis of liquid crystals or other functional materials where molecular shape and intermolecular interactions are crucial.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways are directly modulated by 4-(heptyloxy)benzyl bromide itself, its utility lies in the synthesis of molecules that can interact with biological targets. For example, it could be used to synthesize ligands for nuclear receptors or other proteins where lipophilic interactions are important.

The general experimental workflow for utilizing 4-(heptyloxy)benzyl bromide in the synthesis of a target molecule is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Biological Evaluation A 4-(heptyloxy)benzyl bromide C Alkylation Reaction A->C B Nucleophile (e.g., Amine, Phenol) B->C D Target Molecule C->D E Column Chromatography D->E F NMR, MS, HPLC E->F G In vitro Assays F->G H In vivo Studies G->H

Caption: General workflow for the use of 4-(heptyloxy)benzyl bromide.

Safety Information

As a benzyl bromide derivative, 4-(heptyloxy)benzyl bromide should be handled with care. Benzyl bromides are lachrymators and are irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like benzyl bromide.

References

"Benzene, 1-(bromomethyl)-4-(heptyloxy)-" molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

This guide provides a detailed analysis of the molecular weight of the chemical compound Benzene, 1-(bromomethyl)-4-(heptyloxy)-. It is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.

Molecular Formula and Structure

The chemical structure of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is key to determining its molecular properties. The molecular formula for this compound is C14H21BrO[1]. This formula indicates that each molecule is composed of 14 carbon atoms, 21 hydrogen atoms, one bromine atom, and one oxygen atom.

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in Benzene, 1-(bromomethyl)-4-(heptyloxy)- are provided in the table below. These values are based on internationally recognized standards.

ElementSymbolAtomic Weight (amu)
CarbonC12.011
HydrogenH1.008
BromineBr79.904
OxygenO15.999

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and then summing these values.

Calculation:

(14 × 12.011) + (21 × 1.008) + (1 × 79.904) + (1 × 15.999) = 285.22 g/mol

The calculated molecular weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is 285.22 g/mol [1].

Summary of Molecular Weight Data

For ease of reference, the quantitative data related to the molecular weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is summarized in the following table.

ComponentMolecular FormulaNumber of AtomsAtomic Weight (amu)Total Contribution (amu)
CarbonC1412.011168.154
HydrogenH211.00821.168
BromineBr179.90479.904
OxygenO115.99915.999
Total C14H21BrO 37 285.225

Note: The final molecular weight is commonly rounded to two decimal places, resulting in 285.22 g/mol .

Visualization of Elemental Composition

The following diagram illustrates the elemental components that constitute the Benzene, 1-(bromomethyl)-4-(heptyloxy)- molecule and their contribution to the final molecular weight.

G cluster_elements Constituent Elements cluster_compound Compound C Carbon (C) 14 atoms 12.011 amu Compound Benzene, 1-(bromomethyl)-4-(heptyloxy)- C14H21BrO Molecular Weight: 285.22 g/mol C->Compound H Hydrogen (H) 21 atoms 1.008 amu H->Compound Br Bromine (Br) 1 atom 79.904 amu Br->Compound O Oxygen (O) 1 atom 15.999 amu O->Compound

References

Spectroscopic and Synthetic Profile of 1-(Bromomethyl)-4-(heptyloxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for 1-(bromomethyl)-4-(heptyloxy)benzene. Due to the limited availability of direct experimental data for this specific compound in public literature, the information presented herein is a combination of data from structurally analogous compounds and established principles of organic chemistry. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(bromomethyl)-4-(heptyloxy)benzene. These predictions are based on the analysis of known spectral data for similar compounds containing heptyloxy, p-substituted benzene, and bromomethyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d2HAr-H (ortho to -CH₂Br)
~6.85d2HAr-H (ortho to -O(CH₂)₆CH₃)
~4.50s2H-CH₂Br
~3.95t2H-O-CH₂ -(CH₂)₅CH₃
~1.75quint2H-O-CH₂-CH₂ -(CH₂)₄CH₃
~1.45-1.25m8H-O-(CH₂)₂-(CH₂)₄ -CH₃
~0.90t3H-O-(CH₂)₆-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. d = doublet, t = triplet, quint = quintet, m = multiplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene

Chemical Shift (δ, ppm)Assignment
~159.0C -O
~137.5C -CH₂Br
~130.5Ar-C H (ortho to -CH₂Br)
~115.0Ar-C H (ortho to -O(CH₂)₆CH₃)
~68.0-O-C H₂-
~34.0-C H₂Br
~31.8-(CH₂)₅-C H₂-CH₃
~29.2-O-CH₂-C H₂- and -O-(CH₂)₂-C H₂-
~26.0-O-(CH₂)₃-C H₂-
~22.6-O-(CH₂)₄-C H₂-
~14.1-C H₃

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-(bromomethyl)-4-(heptyloxy)benzene

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1610, 1510StrongC=C aromatic ring stretch
~1245StrongAryl-O-Alkyl ether C-O stretch (asymmetric)
~1040MediumAryl-O-Alkyl ether C-O stretch (symmetric)
~820Strongp-disubstituted benzene C-H out-of-plane bend
~620MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(bromomethyl)-4-(heptyloxy)benzene

m/zRelative Intensity (%)Assignment
284/286~50 / ~50[M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
205~100[M - Br]⁺
107Moderate[C₇H₇O]⁺
91Moderate[C₇H₇]⁺ (tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene.

Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene

This synthesis involves a two-step process: Williamson ether synthesis to form 4-(heptyloxy)toluene, followed by benzylic bromination.

Step 1: Synthesis of 4-(heptyloxy)toluene

  • Materials: p-Cresol, 1-bromoheptane, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of p-cresol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 4-(heptyloxy)toluene.

Step 2: Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene

  • Materials: 4-(heptyloxy)toluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or a suitable alternative solvent.

  • Procedure:

    • Dissolve 4-(heptyloxy)toluene (1.0 eq) in CCl₄.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

    • Reflux the reaction mixture under inert atmosphere for 4-8 hours. The reaction should be initiated with a light source if necessary.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1-(bromomethyl)-4-(heptyloxy)benzene.

Spectroscopic Analysis Protocol
  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Mass Spectrometry: Analyze a dilute solution of the purified product using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Visualizations

The following diagram illustrates the synthetic workflow for 1-(bromomethyl)-4-(heptyloxy)benzene.

Synthesis_Workflow p_cresol p-Cresol intermediate 4-(heptyloxy)toluene p_cresol->intermediate Williamson Ether Synthesis bromoheptane 1-Bromoheptane bromoheptane->intermediate reagents1 K₂CO₃, Acetone reagents1->intermediate product 1-(bromomethyl)-4- (heptyloxy)benzene intermediate->product Benzylic Bromination reagents2 NBS, AIBN, CCl₄ reagents2->product

Caption: Synthetic pathway for 1-(bromomethyl)-4-(heptyloxy)benzene.

Mass Spectrometry of Benzene, 1-(bromomethyl)-4-(heptyloxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. Due to the absence of a publicly available, experimentally determined mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on the established principles of mass spectrometry and data from structurally analogous compounds. The information herein is intended to guide researchers in anticipating the mass spectral behavior of this molecule and in developing appropriate analytical methodologies.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is expected to be characterized by several key fragmentation pathways, primarily dictated by the presence of the benzylic bromide and the heptyloxy ether functionalities.

Molecular Ion

The molecular ion peak (M⁺) for Benzene, 1-(bromomethyl)-4-(heptyloxy)- is anticipated to be observable, albeit potentially of low intensity. A characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in two molecular ion peaks at m/z 298 and 300.

Major Fragmentation Pathways

The primary fragmentation of the molecular ion is predicted to occur via two main pathways:

  • Loss of Bromine Radical: Cleavage of the C-Br bond is a highly favored fragmentation for benzylic bromides, leading to the formation of a stable benzyl cation.[1] This would result in a prominent peak at m/z 219. This fragment is likely to be the base peak or one of the most intense peaks in the spectrum.

  • Ether Cleavage: Aromatic ethers can undergo cleavage of the C-O bond.[2] This can occur in two ways:

    • Alpha-cleavage next to the oxygen on the alkyl side, leading to the loss of a C₆H₁₃ radical and the formation of a resonance-stabilized oxonium ion at m/z 121.

    • Cleavage of the aryl-oxygen bond , which is generally less favored for aromatic ethers.[2]

A subsequent fragmentation of the m/z 219 ion is the loss of the heptyl chain as a radical, leading to a fragment at m/z 121. Further fragmentation of the heptyloxy chain through rearrangements is also possible, leading to a series of peaks separated by 14 Da (CH₂).

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted major ions, their corresponding m/z values, and their anticipated relative intensities in the electron ionization (EI) mass spectrum of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

m/z (predicted)Proposed Fragment IonPredicted Relative Intensity
298/300[M]⁺Low
219[M - Br]⁺High (likely base peak)
121[M - Br - C₇H₁₄]⁺ or [M - C₇H₁₅O]⁺Medium to High
91[C₇H₇]⁺ (Tropylium ion)Medium
77[C₆H₅]⁺Low

Experimental Protocols

A generalized experimental protocol for the analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectral data.[3][4]

  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or acetonitrile to a concentration of approximately 1 mg/mL.[5]

  • Dilution: Take an aliquot of the stock solution and dilute it with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[5]

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterValue
Gas Chromatograph
Injection ModeSplitless or Split (e.g., 20:1)
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Solvent Delay3-5 minutes

Visualizations

Predicted Fragmentation Pathway

G Predicted Fragmentation Pathway of Benzene, 1-(bromomethyl)-4-(heptyloxy)- M [M]⁺˙ m/z 298/300 Br_loss - •Br M->Br_loss F219 [M - Br]⁺ m/z 219 Heptene_loss - C₇H₁₄ F219->Heptene_loss F121 [C₇H₆O]⁺ m/z 121 CO_loss - CO F121->CO_loss F91 [C₇H₇]⁺ m/z 91 CH2_loss - CH₂ F91->CH2_loss F77 [C₆H₅]⁺ m/z 77 Br_loss->F219 Heptene_loss->F121 CO_loss->F91 CH2_loss->F77

Caption: Predicted major fragmentation pathway of Benzene, 1-(bromomethyl)-4-(heptyloxy)- under electron ionization.

Experimental Workflow for GC-MS Analysis

G Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample_Dissolution Sample Dissolution (1 mg/mL) Dilution Dilution (1-10 µg/mL) Sample_Dissolution->Dilution Filtration Filtration (optional) Dilution->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Spectral Library Search Mass_Spectrum->Library_Search Interpretation Fragmentation Pattern Interpretation Library_Search->Interpretation

Caption: A generalized workflow for the analysis of a small molecule by GC-MS.

References

An In-depth Technical Guide to the FT-IR Spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Predicted FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum for 1-(bromomethyl)-4-(heptyloxy)benzene is not readily accessible, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups allows for a detailed interpretation. The molecule's structure encompasses a 1,4-disubstituted (para) aromatic ring, a heptyloxy ether group, and a bromomethyl group. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2955 - 2850StrongAliphatic C-H Stretch (Heptyl group)
~1610, 1585, 1510, 1470Medium to StrongAromatic C=C Ring Stretching
~1465MediumCH₂ Scissoring (Heptyl group)
~1380MediumCH₃ Bending (Heptyl group)
~1250StrongAryl-O-C Asymmetric Stretch (Ether)
~1040MediumAryl-O-C Symmetric Stretch (Ether)
~830Strongpara-Disubstituted C-H Out-of-Plane Bend
~1220MediumCH₂-Br Wagging
~680Medium to StrongC-Br Stretch

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Key Spectral Features and Interpretation

The FT-IR spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene is expected to be dominated by several key absorptions:

  • Aromatic Region: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of characteristic C=C stretching bands in the 1610-1470 cm⁻¹ region.[1] A strong absorption around 830 cm⁻¹ is a clear indicator of the 1,4- (para) substitution pattern of the aromatic ring.[1]

  • Aliphatic and Ether Groups: Strong peaks in the 2955-2850 cm⁻¹ range are due to the C-H stretching of the heptyloxy chain. A prominent and strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage, a key diagnostic peak for this functional group.[2]

  • Bromomethyl Group: The presence of the bromomethyl group is identified by the CH₂-Br wagging vibration, typically observed around 1220 cm⁻¹, and the C-Br stretching frequency, which appears in the lower frequency region of the spectrum, generally around 680 cm⁻¹.

Experimental Protocol for FT-IR Analysis

The following section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like 1-(bromomethyl)-4-(heptyloxy)benzene.

Objective: To acquire a high-quality FT-IR transmission spectrum of solid 1-(bromomethyl)-4-(heptyloxy)benzene.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample of 1-(bromomethyl)-4-(heptyloxy)benzene

  • Potassium Bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven and store it in a desiccator to prevent moisture absorption, as water exhibits a strong, broad absorption in the IR spectrum.

    • In an agate mortar, grind approximately 1-2 mg of the 1-(bromomethyl)-4-(heptyloxy)benzene sample.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

    • Carefully remove the pellet from the die.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will measure the absorbance of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks with their corresponding wavenumbers.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start grind_sample Grind Sample (1-2 mg) start->grind_sample mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr grind_mixture Grind Mixture mix_kbr->grind_mixture press_pellet Press into Pellet grind_mixture->press_pellet background Acquire Background Spectrum press_pellet->background Place Pellet in Spectrometer sample_spectrum Acquire Sample Spectrum background->sample_spectrum process_data Process Spectrum (e.g., Baseline Correction) sample_spectrum->process_data peak_picking Identify and Label Peaks process_data->peak_picking interpretation Structural Interpretation peak_picking->interpretation

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

This guide provides a foundational understanding of the expected FT-IR spectral characteristics of 1-(bromomethyl)-4-(heptyloxy)benzene and a detailed protocol for its experimental determination. Accurate interpretation of the resulting spectrum, in conjunction with other analytical data, is crucial for the unambiguous structural confirmation of this compound.

References

An In-depth Technical Guide to the Solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzene, 1-(bromomethyl)-4-(heptyloxy)-, a key intermediate in various synthetic applications. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation. This document outlines the theoretical basis for its solubility, provides detailed experimental protocols for solubility determination, and presents a framework for interpreting the results.

Compound Profile: Benzene, 1-(bromomethyl)-4-(heptyloxy)-

  • Chemical Name: Benzene, 1-(bromomethyl)-4-(heptyloxy)-

  • Synonyms: 1-(bromomethyl)-4-(heptyloxy)benzene

  • CAS Number: 103481-66-9

  • Molecular Formula: C14H21BrO[1]

  • Molecular Weight: 285.22 g/mol [1]

The structure of Benzene, 1-(bromomethyl)-4-(heptyloxy)- features a polar bromomethyl group and a polar ether linkage, contrasted with a nonpolar benzene ring and a long, nonpolar heptyloxy alkyl chain. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-ionic organic compound such as Benzene, 1-(bromomethyl)-4-(heptyloxy)-. This principle states that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Solvents with high dielectric constants and/or the ability to form hydrogen bonds (e.g., water, methanol, ethanol) will have limited capacity to dissolve this compound due to its significant nonpolar character.

  • Nonpolar Solvents: Solvents with low dielectric constants and dispersion forces as their primary intermolecular interactions (e.g., hexane, toluene, diethyl ether) are expected to be good solvents for this compound due to the large nonpolar heptyloxy and phenyl groups.

  • Intermediate Polarity Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane will likely exhibit moderate to good solubility for this compound, as they can interact favorably with both the polar and nonpolar regions of the molecule.

Based on its structure, Benzene, 1-(bromomethyl)-4-(heptyloxy)- is predicted to be soluble in a range of common organic solvents and insoluble in water.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is necessary for quantitative assessment. The following protocols outline methods for both qualitative and quantitative solubility testing.

This method provides a rapid screening of suitable solvents.

Materials:

  • Benzene, 1-(bromomethyl)-4-(heptyloxy)-

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 20-30 mg of Benzene, 1-(bromomethyl)-4-(heptyloxy)- to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

This method provides a more precise measure of solubility at a given temperature.

Materials:

  • Benzene, 1-(bromomethyl)-4-(heptyloxy)-

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Analytical balance

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed evaporation dishes

Procedure:

  • Prepare a saturated solution by adding an excess amount of Benzene, 1-(bromomethyl)-4-(heptyloxy)- to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid remaining.

  • Seal the vial and place it in a constant temperature bath, agitating for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand in the temperature bath for a few hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved solid.

  • Dispense the filtered solution into a pre-weighed evaporation dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility in g/L or mg/mL using the following formula:

    Solubility = (Weight of dish with solute - Weight of empty dish) / Volume of solution withdrawn

Data Presentation

SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility (g/L at 25°C)
Hexane0.1HighData to be determined
Toluene2.4HighData to be determined
Diethyl Ether2.8HighData to be determined
Dichloromethane3.1HighData to be determined
Ethyl Acetate4.4Moderate to HighData to be determined
Acetone5.1ModerateData to be determined
Ethanol5.2Low to ModerateData to be determined
Methanol6.6LowData to be determined
Water10.2InsolubleData to be determined

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Solubility_Workflow Workflow for Solubility Assessment of Benzene, 1-(bromomethyl)-4-(heptyloxy)- cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_data Data Analysis & Reporting A Obtain Pure Compound and Solvents B Add ~25 mg of Compound to 1 mL of Solvent A->B Start Qualitative Assessment C Vortex for 1-2 min B->C D Visually Inspect (Soluble, Partially Soluble, Insoluble) C->D E Prepare Saturated Solution (Excess Solute) D->E Proceed to Quantitative for Soluble/Partially Soluble F Equilibrate at Constant Temperature (e.g., 24h) E->F G Filter Supernatant (0.2 µm filter) F->G H Evaporate Solvent from a Known Volume G->H I Gravimetrically Determine Mass of Solute H->I J Calculate Solubility (e.g., g/L) I->J K Tabulate Solubility Data J->K L Correlate with Solvent Polarity K->L

Caption: Logical workflow for the qualitative and quantitative determination of solubility.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in various organic solvents. While specific quantitative data is pending experimental determination, the provided protocols and theoretical background will enable researchers, scientists, and drug development professionals to effectively work with this compound. The amphipathic nature of the molecule suggests a broad solubility in nonpolar to moderately polar organic solvents, a characteristic that is essential for its application in organic synthesis and pharmaceutical development.

References

Technical Guide: Stability and Storage of 4-(Heptyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(heptyloxy)benzyl bromide. Due to its reactive nature as a benzylic bromide, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that could impact experimental outcomes. This document synthesizes information from safety data sheets and organic synthesis literature to provide a comprehensive resource.

Chemical Stability Profile

4-(Heptyloxy)benzyl bromide, like other benzyl bromides, is a reactive compound susceptible to degradation under common laboratory conditions. Its stability is primarily influenced by exposure to moisture, light, and incompatible materials. The benzylic carbon is electrophilic and prone to nucleophilic substitution, while the C-Br bond can undergo homolytic cleavage, especially when initiated by light or heat.

Key Stability Concerns:

  • Moisture Sensitivity: The compound is sensitive to moisture.[1] It can slowly hydrolyze upon contact with water to form 4-(heptyloxy)benzyl alcohol and hydrogen bromide.[2] The liberated hydrogen bromide is acidic and can catalyze further degradation or react with storage containers.[1]

  • Light Sensitivity: Exposure to light should be avoided.[1][3] Light can initiate free-radical reactions, leading to decomposition and the formation of impurities.[4]

  • Thermal Stability: While stable at room temperature under ambient conditions, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][5][6] Intense heating can lead to the formation of explosive mixtures with air.[1]

  • Reactivity: The compound is a lachrymator, meaning it is an irritant that causes tearing.[1][7] It is also corrosive to metals.[2]

Summary of Stability and Incompatibility Data
ParameterSpecificationSource(s)
Chemical Stability Stable under standard ambient conditions (room temperature) when protected from light and moisture.[1][2][1][2]
Conditions to Avoid Moisture, light, ignition sources, excess heat.[1][3][5][1][3][5]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, strong acids, and strong reducing agents.[3][8][3][8]
Hazardous Decomposition Upon combustion or thermal decomposition, it can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3][5][3][5]

Recommended Storage and Handling

Proper storage is essential to maintain the purity and reactivity of 4-(heptyloxy)benzyl bromide for use in research and development.

Storage Protocol:

  • Container: Store in a tightly closed container.[1][5][9]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][3][5] For enhanced stability, storage in a freezer at or below -20°C is advisable.[10]

  • Location: The storage area should be a designated corrosives area, kept locked up or accessible only to qualified personnel.[1][8]

  • Light Protection: Protect from direct sunlight and other sources of light.[1][3][5] Amber glass vials or containers stored in the dark are suitable.

Handling Workflow

The following diagram illustrates the recommended workflow for handling 4-(heptyloxy)benzyl bromide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage P1 Equilibrate Container to Room Temperature P2 Inert Atmosphere Purge (e.g., Nitrogen/Argon) P1->P2 Prevent Condensation H1 Work in Fume Hood P2->H1 H2 Use PPE: Gloves, Goggles, Lab Coat H1->H2 H3 Dispense Required Amount H2->H3 S1 Seal Container Tightly Under Inert Atmosphere H3->S1 After Use S2 Store in Cool, Dark Place (Freezer Recommended) S1->S2

Caption: Recommended workflow for handling and storing 4-(heptyloxy)benzyl bromide.

Potential Degradation Pathway

The primary degradation pathway for 4-(heptyloxy)benzyl bromide in the presence of water is hydrolysis. This SN1 or SN2 reaction results in the formation of the corresponding alcohol and hydrobromic acid.

G reactant 4-(Heptyloxy)benzyl Bromide product1 4-(Heptyloxy)benzyl Alcohol reactant->product1 Hydrolysis product2 Hydrogen Bromide (HBr) reactant->product2 Byproduct reagent H₂O (Moisture) reagent->product1 reagent->product2

Caption: Primary hydrolysis degradation pathway of 4-(heptyloxy)benzyl bromide.

Experimental Protocols

Protocol 4.1: General Handling and Dispensing

This protocol outlines the safe handling of 4-(heptyloxy)benzyl bromide for use in a reaction.

Objective: To safely dispense the reagent while minimizing exposure to air and moisture.

Materials:

  • 4-(heptyloxy)benzyl bromide in its storage container

  • Syringe or cannula

  • Septum-sealed reaction vessel

  • Inert gas source (Nitrogen or Argon)

  • Dry solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • If stored in a freezer, allow the container of 4-(heptyloxy)benzyl bromide to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[1]

  • Set up the reaction vessel under a positive pressure of inert gas.

  • For liquid reagents, pierce the septum on the storage container with a needle connected to the inert gas line to create a positive pressure.

  • Using a dry syringe, carefully withdraw the desired volume of the reagent.

  • Transfer the reagent to the reaction vessel via the septum.

  • For solid reagents, briefly remove the cap in a glove box or under a blanket of inert gas and quickly weigh the desired amount into the reaction vessel.

  • After dispensing, flush the storage container with inert gas before tightly resealing.

  • Return the container to the recommended storage conditions promptly.

Protocol 4.2: Synthesis of Benzyl Bromides

The synthesis of substituted benzyl bromides often involves the bromination of the corresponding toluene derivative. This provides context for the compound's reactivity and handling post-synthesis. A general method involves a free radical bromination.[7][11]

Objective: To synthesize a benzyl bromide from a substituted toluene using N-bromosuccinimide (NBS).

Materials:

  • 4-(heptyloxy)toluene

  • N-bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Solvent (e.g., carbon tetrachloride or acetonitrile)[12]

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the 4-(heptyloxy)toluene in the chosen solvent in the reaction flask.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the mixture.

  • Heat the reaction mixture to reflux. The reaction can be initiated with a heat lamp or UV light if desired.[12]

  • Monitor the reaction progress using TLC or GC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

  • After completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or vacuum distillation. The purified 4-(heptyloxy)benzyl bromide should be immediately stored under the recommended conditions.[13]

References

Methodological & Application

Application Notes and Protocols: 4-(Heptyloxy)benzyl Bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(heptyloxy)benzyl bromide as a versatile alkylating agent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The protocols and data presented are based on established methodologies for structurally similar benzyl bromides and can be adapted for specific research needs.

Introduction

4-(Heptyloxy)benzyl bromide is an organic compound featuring a benzyl bromide moiety substituted with a heptyloxy group at the para position. This lipophilic side chain enhances the molecule's solubility in organic solvents and can impart favorable pharmacokinetic properties to the resulting derivatives, making it a valuable reagent in the synthesis of biologically active compounds. The benzylic bromide is a reactive functional group, susceptible to nucleophilic substitution, making it an excellent agent for the alkylation of a wide range of nucleophiles, including amines, alcohols, phenols, and carbanions.

The introduction of the 4-(heptyloxy)benzyl group can be a key step in the synthesis of novel drug candidates. This moiety can serve as a protective group or as a critical pharmacophore that interacts with biological targets. The versatility of 4-(heptyloxy)benzyl bromide allows for its use in creating diverse libraries of compounds for screening and lead optimization.

Applications in Organic Synthesis and Drug Discovery

4-(Heptyloxy)benzyl bromide is a valuable reagent for the introduction of the 4-(heptyloxy)benzyl group onto various molecular scaffolds. This modification can be instrumental in:

  • Modifying Pharmacokinetics: The lipophilic heptyloxy chain can increase the absorption and distribution of a drug molecule, potentially improving its bioavailability.

  • Exploring Structure-Activity Relationships (SAR): By systematically introducing the 4-(heptyloxy)benzyl group at different positions of a lead compound, researchers can probe the steric and electronic requirements of the biological target.

  • Synthesis of Novel Bioactive Molecules: This alkylating agent has been utilized in the synthesis of compounds targeting a range of diseases, including antimycobacterials and central nervous system disorders.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for alkylation reactions using various substituted benzyl bromides, which can serve as a reference for optimizing reactions with 4-(heptyloxy)benzyl bromide.

Alkylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzyl bromide4-HydroxybenzaldehydeK₂CO₃DMF100374[2]
Benzyl bromideN-Acetylneuraminic acid derivativeNaHTHFRTN/A62[3]
Benzyl bromideIndole derivativeK₂CO₃MeCNReflux24N/A[4]
4-(Benzyloxy)benzyl bromide4-AminoquinolineDIPEADMSO1502019-35[1]
Benzyl bromidetert-Butyl (S)-3-hydroxypiperidine-1-carboxylateNaHN/AN/AN/AN/A[5]

Experimental Protocols

The following are generalized protocols for N- and O-alkylation reactions using 4-(heptyloxy)benzyl bromide. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol is adapted from the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and can be applied to various primary and secondary amines.[1]

Materials:

  • Amine substrate

  • 4-(Heptyloxy)benzyl bromide (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine substrate in the chosen anhydrous solvent, add the base.

  • Stir the mixture under an inert atmosphere at room temperature for 10-15 minutes.

  • Add 4-(heptyloxy)benzyl bromide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Alcohols and Phenols

This protocol is based on the etherification of 4-hydroxybenzaldehyde and can be used for the alkylation of various hydroxyl-containing compounds.[2]

Materials:

  • Alcohol or phenol substrate

  • 4-(Heptyloxy)benzyl bromide (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, NaH) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, Acetone)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the alcohol or phenol substrate in the chosen anhydrous solvent, add the base portion-wise at 0 °C (especially if using NaH).

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes or until gas evolution ceases (for NaH).

  • Add a solution of 4-(heptyloxy)benzyl bromide in the same solvent.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Nucleophile and Base in Solvent add_reagent Add 4-(Heptyloxy)benzyl Bromide start->add_reagent react Heat and Stir (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for an alkylation reaction.

drug_discovery_logic cluster_scaffold Core Scaffold cluster_reagent Alkylating Agent cluster_synthesis Synthesis cluster_derivatives Derivatives & Screening cluster_optimization Lead Optimization scaffold Bioactive Scaffold (e.g., quinoline, piperidine) alkylation Alkylation Reaction scaffold->alkylation alkylating_agent 4-(Heptyloxy)benzyl Bromide alkylating_agent->alkylation derivatives Library of Novel Derivatives alkylation->derivatives screening Biological Screening (SAR Studies) derivatives->screening lead_optimization Improved Pharmacokinetics and Potency screening->lead_optimization

Caption: Role of alkylation in drug discovery.

References

Application Notes and Protocols for 1-(bromomethyl)-4-(heptyloxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential roles and synthetic utility of 1-(bromomethyl)-4-(heptyloxy)benzene as a versatile building block in the field of materials science, particularly for the synthesis of liquid crystals and functional polymers. While direct literature on the extensive applications of this specific molecule is limited, its chemical structure suggests clear pathways for its incorporation into advanced materials. The protocols provided are representative examples based on well-established synthetic methodologies.

Introduction

1-(Bromomethyl)-4-(heptyloxy)benzene is an aromatic compound featuring two key functional components that make it a valuable intermediate in organic and materials synthesis:

  • The 4-(heptyloxy)phenyl Group: The long alkyl (heptyloxy) chain attached to the benzene ring imparts hydrophobicity and can induce or influence liquid crystalline behavior in larger molecules. The heptyloxy group is a common feature in calamitic (rod-shaped) liquid crystals, contributing to the desired mesophase stability and transition temperatures.

  • The Bromomethyl Group (-CH₂Br): This is a highly reactive functional group that serves as an excellent electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the 4-(heptyloxy)benzyl moiety to various molecular scaffolds.

The primary application of 1-(bromomethyl)-4-(heptyloxy)benzene in materials science is as an alkylating agent to introduce the 4-(heptyloxy)benzyl group into target molecules. This is most commonly achieved through reactions like the Williamson ether synthesis.

Physicochemical Data

The properties of 1-(bromomethyl)-4-(heptyloxy)benzene are summarized in the table below. This data is essential for planning synthetic procedures, including solvent selection and reaction conditions.

PropertyValueReference
Molecular Formula C₁₄H₂₁BrO[1]
Molecular Weight 285.22 g/mol [1]
Appearance Not specified (likely a solid or oil)
Boiling Point Not specified
Melting Point Not specified
CAS Number 103481-66-9[1]

Applications in Materials Synthesis

The molecular architecture of 1-(bromomethyl)-4-(heptyloxy)benzene makes it an ideal precursor for the synthesis of thermotropic liquid crystals. The 4-(heptyloxy)benzyl group can be introduced as a terminal "wing" in a mesogenic (liquid crystal-forming) molecule. This is typically accomplished by reacting it with a core molecule that contains a nucleophilic group, such as a hydroxyl (-OH) or an amine (-NH₂) group.

A common strategy is the Williamson ether synthesis, where a phenoxide (generated from a phenol) acts as the nucleophile to displace the bromide from 1-(bromomethyl)-4-(heptyloxy)benzene, forming a stable ether linkage.

logical_relationship cluster_reactants Reactants cluster_reaction Synthetic Pathway cluster_product Product reactant1 1-(bromomethyl)-4- (heptyloxy)benzene synthesis Williamson Ether Synthesis reactant1->synthesis reactant2 Mesogenic Core (e.g., with -OH group) reactant2->synthesis product Functional Material (e.g., Liquid Crystal) synthesis->product Forms ether linkage

Caption: Role of 1-(bromomethyl)-4-(heptyloxy)benzene as a building block.

Polymers with specific functionalities can be designed by incorporating the 4-(heptyloxy)benzyl group as a side chain. This can be achieved either by:

  • Polymerization of a functionalized monomer: 1-(Bromomethyl)-4-(heptyloxy)benzene can be used to synthesize a monomer, for example, by reacting it with a molecule containing a polymerizable group (like a vinyl or acrylate group) and a nucleophile. This new monomer can then be polymerized.

  • Post-polymerization modification: A pre-existing polymer with nucleophilic side chains (e.g., poly(4-hydroxystyrene)) can be chemically modified by reacting it with 1-(bromomethyl)-4-(heptyloxy)benzene. This grafts the 4-(heptyloxy)benzyl groups onto the polymer backbone.

These functionalized polymers could find applications in areas such as organic electronics, sensors, or as matrices for liquid crystal displays.

Experimental Protocols

The following is a representative protocol for the synthesis of a hypothetical liquid crystal molecule using 1-(bromomethyl)-4-(heptyloxy)benzene and 4-hydroxyphenyl 4-nitrobenzoate as a mesogenic core, via the Williamson ether synthesis.

Reaction Scheme:

4-hydroxyphenyl 4-nitrobenzoate + 1-(bromomethyl)-4-(heptyloxy)benzene → 4-((4-(heptyloxy)benzyl)oxy)phenyl 4-nitrobenzoate

  • Reagents:

    • 1-(bromomethyl)-4-(heptyloxy)benzene

    • 4-hydroxyphenyl 4-nitrobenzoate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • Deionized water

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Standard glassware for extraction and filtration

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 4-hydroxyphenyl 4-nitrobenzoate (1.0 eq), 1-(bromomethyl)-4-(heptyloxy)benzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone (50 mL) to the flask.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and rinse it with a small amount of acetone.

    • Remove the acetone from the filtrate using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash it with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude solid product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

  • Characterization:

    • Characterize the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • FT-IR: To identify functional groups.

      • Mass Spectrometry: To confirm the molecular weight.

      • Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the liquid crystalline properties (transition temperatures and mesophases).

experimental_workflow start Start setup 1. Reaction Setup - Add reactants and K₂CO₃ to acetone start->setup reflux 2. Reaction - Reflux for 24h - Monitor by TLC setup->reflux workup 3. Workup - Cool and filter - Evaporate solvent - Dissolve in DCM - Wash with water reflux->workup purify 4. Purification - Column chromatography or  recrystallization workup->purify characterize 5. Characterization - NMR, FT-IR, MS - DSC, POM purify->characterize end End Product characterize->end

Caption: Workflow for Williamson ether synthesis.

Safety and Handling

  • 1-(Bromomethyl)-4-(heptyloxy)benzene is a benzyl bromide derivative and should be handled with care. Benzyl bromides are lachrymatory and can be irritating to the skin, eyes, and respiratory system.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

1-(bromomethyl)-4-(heptyloxy)benzene is a valuable synthetic intermediate for the targeted design of functional organic materials. Its utility lies in the ability to introduce the 4-(heptyloxy)benzyl moiety, which is known to promote or influence liquid crystalline phases. The straightforward reactivity of the bromomethyl group, particularly in Williamson ether synthesis, provides a reliable method for incorporating this functional group into a wide array of molecular architectures, paving the way for the development of novel liquid crystals and functional polymers.

References

Application Notes and Protocols: Reactions of Benzene, 1-(bromomethyl)-4-(heptyloxy)- with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of Benzene, 1-(bromomethyl)-4-(heptyloxy)- with various nucleophiles. This versatile electrophile is a key building block in the synthesis of a wide range of molecules, particularly in drug discovery and materials science, where the heptyloxy group can impart desirable lipophilicity and liquid crystalline properties. The following protocols detail methods for O-alkylation, N-alkylation, S-alkylation, and C-alkylation, providing a toolbox for the introduction of the 4-(heptyloxy)benzyl moiety.

General Reaction Overview

Benzene, 1-(bromomethyl)-4-(heptyloxy)-, also known as 4-(heptyloxy)benzyl bromide, is a primary benzylic halide. Due to the stability of the potential benzylic carbocation, it can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. However, for primary benzylic halides, the S(_N)2 mechanism typically predominates, especially with good nucleophiles. The electron-donating nature of the heptyloxy group at the para position can further influence the reactivity of the benzylic carbon.

The general reaction scheme is as follows:

Caption: General nucleophilic substitution reaction.

I. O-Alkylation: Synthesis of 4-(Heptyloxy)benzyl Ethers

The reaction of 4-(heptyloxy)benzyl bromide with alcohols and phenols provides a straightforward method for the synthesis of ethers. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Quantitative Data Summary
Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeK₂CO₃Ethanol80492
PhenolKOHToluene110195
Benzyl AlcoholNaHTHF25288
3,5-Dimethoxy-4-hydroxybenzyl alcoholPyridineReflux1261
Experimental Protocol: Synthesis of 4-((4-(Heptyloxy)benzyl)oxy)benzaldehyde

This protocol is adapted from a general procedure for the synthesis of benzyloxy derivatives.[1]

Materials:

  • Benzene, 1-(bromomethyl)-4-(heptyloxy)- (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethanol (anhydrous)

  • Catalyst (e.g., KI, optional, 0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde, potassium carbonate, and the catalyst (if used) in anhydrous ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

References

Application Notes and Protocols for N-alkylation with 1-(Bromomethyl)-4-(heptyloxy)-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. These bonds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document provides a detailed experimental procedure for the N-alkylation of nitrogen-containing compounds using the alkylating agent Benzene, 1-(bromomethyl)-4-(heptyloxy)- (also known as 4-(heptyloxy)benzyl bromide). This reagent is particularly useful for introducing a lipophilic benzyl group with a C7 alkyl chain, a common motif in drug discovery for enhancing membrane permeability and protein-ligand interactions. The protocols provided are based on established methodologies for N-alkylation using substituted benzyl bromides.[1][2]

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where a nitrogen-containing nucleophile (e.g., a primary or secondary amine, an amide, or a nitrogen heterocycle) attacks the electrophilic benzylic carbon of 1-(bromomethyl)-4-(heptyloxy)-benzene, displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

G cluster_0 General Reaction R-NH-R' Nitrogen Nucleophile plus1 + R-NH-R'->plus1 reagent plus1->reagent arrow Base, Solvent reagent->arrow product N-alkylated Product arrow->product plus2 + HBr product->plus2

Caption: General scheme of N-alkylation.

Experimental Protocols

Protocol 1: N-alkylation of Primary/Secondary Amines

This protocol describes a general procedure for the N-alkylation of primary and secondary amines with 1-(bromomethyl)-4-(heptyloxy)-benzene.

Materials:

  • Nitrogen-containing amine (e.g., aniline, piperidine)

  • Benzene, 1-(bromomethyl)-4-(heptyloxy)-[3]

  • Anhydrous solvent (e.g., Acetonitrile (CH3CN), Dimethylformamide (DMF), Tetrahydrofuran (THF))[1][2][4]

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), Potassium phosphate (K3PO4))[1][5]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Extraction and purification supplies (separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., CH3CN, 5-10 mL per mmol of amine).

  • Add the base (1.5-2.0 eq.). For solid bases like K2CO3 or K3PO4, ensure vigorous stirring.

  • In a separate flask, dissolve 1-(bromomethyl)-4-(heptyloxy)-benzene (1.1-1.2 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the alkylating agent dropwise to the stirring amine/base mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any solid inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: N-alkylation of Nitrogen Heterocycles

This protocol is suitable for the N-alkylation of nitrogen-containing heterocycles such as imidazole, pyrazole, or indole.

Materials:

  • Nitrogen heterocycle (e.g., imidazole)

  • Benzene, 1-(bromomethyl)-4-(heptyloxy)-

  • Anhydrous solvent (e.g., DMF, Acetonitrile)[2]

  • Strong base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil))[4]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nitrogen heterocycle (1.0 eq.).

  • Dissolve the heterocycle in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Dissolve 1-(bromomethyl)-4-(heptyloxy)-benzene (1.05 eq.) in a small amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for N-alkylation reactions with substituted benzyl bromides, which can be used as a starting point for optimizing the reaction with 1-(bromomethyl)-4-(heptyloxy)-benzene.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Citation
BenzamideK3PO4CH3CN5024~70[1]
AnilineKOHToluene110690-99[5]
BenzylamineEt3NDMF20-258-1076[2]
N-Acetylneuraminic Acid DerivativeNaHTHF/DMF0 - RT1-2.545-78[4]
ImidazoleNaHDMFRT12>90 (expected)[4]

Note: Yields are highly substrate-dependent and may require optimization of reaction conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation experiment.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Reactants & Solvent dissolve Dissolve Nucleophile & Base prep->dissolve add_reagent Add Alkylating Agent dissolve->add_reagent heat Heat & Stir add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool & Filter monitor->cool extract Extract Product cool->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor N-alkylated Inhibitor (Product) inhibitor->kinase1 Inhibition

References

Application Notes and Protocols for the Derivatization of Phenols using 1-(bromomethyl)-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the derivatization of phenols using 1-(bromomethyl)-4-(heptyloxy)benzene. This reagent is a versatile derivatizing agent for the O-alkylation of a wide range of phenolic compounds. The resulting ether derivatives often exhibit altered physicochemical properties, such as increased lipophilicity and modified biological activity, which is of significant interest in drug development and analytical sciences. The derivatization reaction proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and the alkyl halide.[1][2][3][4] This method is particularly effective for primary alkyl halides like 1-(bromomethyl)-4-(heptyloxy)benzene.[1][3][4]

The introduction of the 4-(heptyloxy)benzyl moiety can serve multiple purposes, including but not limited to:

  • Modification of Pharmacokinetic Properties: Increasing the lipophilicity of a phenolic drug candidate can enhance its membrane permeability and oral bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Systematic derivatization of a lead compound allows for the exploration of the SAR, potentially leading to the discovery of more potent and selective analogs.

  • Analytical Detection: The introduced chromophore can facilitate the detection and quantification of phenols by UV-Vis or fluorescence spectroscopy, particularly after chromatographic separation.

Reaction Principle

The derivatization is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] The reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-4-(heptyloxy)benzene in an SN2 reaction, displacing the bromide leaving group and forming the corresponding aryl benzyl ether.

General Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • Phenolic substrate

  • 1-(bromomethyl)-4-(heptyloxy)benzene

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Derivatization Protocol

This protocol is a general guideline and may require optimization for specific phenolic substrates.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and a suitable volume of anhydrous DMF or ACN to achieve a concentration of 0.1-0.5 M of the phenol.

  • Addition of Derivatizing Agent: Add 1-(bromomethyl)-4-(heptyloxy)benzene (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC (e.g., using a mobile phase of hexane/ethyl acetate). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure derivatized phenol.

Safety Precautions
  • 1-(bromomethyl)-4-(heptyloxy)benzene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a potential teratogen and should be handled with care.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of various phenols with 1-(bromomethyl)-4-(heptyloxy)benzene based on typical yields for Williamson ether synthesis.

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF60485-95
4-MethoxyphenolK₂CO₃ACN80390-98
4-NitrophenolCs₂CO₃DMFRT2>95
2-NaphtholK₂CO₃DMF70680-90
4-HydroxybenzaldehydeK₂CO₃ACN80575-85
3,5-DimethylphenolK₂CO₃DMF60888-96

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of phenols using 1-(bromomethyl)-4-(heptyloxy)benzene.

Derivatization_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Phenol Phenolic Substrate Reaction_Vessel Reaction Mixture (Stirring at RT or elevated temp) Phenol->Reaction_Vessel Base Base (K₂CO₃/Cs₂CO₃) Base->Reaction_Vessel Solvent Anhydrous Solvent (DMF/ACN) Solvent->Reaction_Vessel Reagent 1-(bromomethyl)-4- (heptyloxy)benzene Reagent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Monitor by TLC Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Derivatized Phenol Purification->Final_Product

Caption: General workflow for the O-alkylation of phenols.

Conclusion

The derivatization of phenols with 1-(bromomethyl)-4-(heptyloxy)benzene via the Williamson ether synthesis is a highly efficient and versatile method. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical sciences, enabling the synthesis of novel phenolic derivatives with tailored properties. The straightforward procedure and generally high yields make this a practical approach for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Benzene, 1-(bromomethyl)-4-(heptyloxy)-".

I. Synthesis Overview and Key Challenges

The synthesis of "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" is typically a two-step process. The primary challenges in this synthesis are ensuring complete conversion in the first step and minimizing side reactions in the second, both of which can significantly impact the final yield and purity of the product.

Synthesis_Overview A 4-Hydroxybenzyl alcohol C 4-(Heptyloxy)benzyl alcohol A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 1-Bromoheptane B->C D 4-(Heptyloxy)benzyl alcohol F Benzene, 1-(bromomethyl)-4-(heptyloxy)- D->F Microwave Irradiation or Conventional Heating E N-Bromosuccinimide (NBS) & Triphenylphosphine (PPh3) E->F Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A 4-Hydroxybenzyl alcohol E Combine reactants in a round-bottom flask A->E B 1-Bromoheptane B->E C Potassium Carbonate C->E D Acetonitrile D->E F Reflux the mixture for 12-24 hours E->F G Monitor reaction by TLC F->G H Cool to room temperature and filter G->H I Evaporate the solvent H->I J Purify by column chromatography I->J Benzylic_Bromination cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A 4-(Heptyloxy)benzyl alcohol E Combine reactants in a microwave vial A->E B N-Bromosuccinimide (NBS) B->E C Triphenylphosphine (PPh3) C->E D Dichloromethane (DCM) D->E F Microwave irradiation (e.g., 100°C for 10-30 min) E->F G Monitor reaction by TLC F->G H Cool to room temperature G->H I Evaporate the solvent H->I J Purify by column chromatography I->J

Technical Support Center: Bromination of 4-(heptyloxy)toluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of 4-(heptyloxy)toluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the bromination of 4-(heptyloxy)toluene?

The major product from the electrophilic aromatic substitution (EAS) of 4-(heptyloxy)toluene is 2-bromo-4-(heptyloxy)toluene. The heptyloxy group is a strong activating and ortho, para-directing group. Since the para position is blocked by the methyl group, the incoming electrophile (Br+) is directed to the ortho position.

Q2: What are the most common side reactions in this bromination?

The two most common side reactions are:

  • Over-bromination (Di-bromination): The mono-brominated product is still an activated aromatic ring and can undergo a second bromination to yield di-bromo products, primarily 2,6-dibromo-4-(heptyloxy)toluene.[1]

  • Benzylic Bromination: Under radical conditions, bromination can occur on the methyl group (the benzylic position) to form 4-(heptyloxy)benzyl bromide.[2][3]

Q3: How can I control the reaction to favor mono-bromination on the aromatic ring?

To favor mono-bromination on the aromatic ring, it is crucial to use conditions that promote electrophilic aromatic substitution while minimizing over-reaction and radical pathways. This typically involves:

  • Using a Lewis acid catalyst (e.g., FeBr₃) with elemental bromine (Br₂).

  • Maintaining a low reaction temperature to control the reaction rate.

  • Using a stoichiometric amount of the brominating agent.

  • Employing a polar solvent.

Q4: What conditions favor the side reaction of benzylic bromination?

Benzylic bromination is favored under free-radical conditions.[4] This pathway is promoted by:

  • The use of N-bromosuccinimide (NBS) as the brominating agent.[2]

  • The presence of a radical initiator (e.g., AIBN) or exposure to UV light.

  • The use of non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 4-(heptyloxy)toluene.

Issue 1: Low yield of the desired 2-bromo-4-(heptyloxy)toluene and formation of multiple products.

Possible Cause: Uncontrolled reaction conditions leading to a mixture of mono-brominated, di-brominated, and potentially benzylic brominated products.

Troubleshooting Steps:

  • Confirm Reaction Type: First, determine if you are observing over-bromination on the ring or bromination on the methyl side-chain. This can be done using spectroscopic methods like ¹H NMR.

  • Control for Over-bromination:

    • Temperature: Lower the reaction temperature to slow down the reaction rate.

    • Stoichiometry: Use a 1:1 molar ratio of 4-(heptyloxy)toluene to the brominating agent. Adding the brominating agent slowly can also help.

    • Catalyst: If using a Lewis acid, ensure it is anhydrous and used in catalytic amounts.

  • Prevent Benzylic Bromination:

    • Reagents: If your goal is ring bromination, avoid NBS in combination with radical initiators or UV light.[3] Use Br₂ with a Lewis acid or NBS in a polar solvent without a radical initiator.[6]

    • Environment: Conduct the reaction in the dark to prevent photochemical radical formation.

Issue 2: The major product is 4-(heptyloxy)benzyl bromide.

Possible Cause: The reaction conditions are favoring free-radical benzylic bromination over electrophilic aromatic substitution.

Troubleshooting Steps:

  • Change Brominating Agent and Catalyst: Switch from NBS/radical initiator to Br₂/FeBr₃.

  • Solvent Choice: Use a more polar solvent that can support ionic intermediates, rather than a non-polar solvent that favors radical reactions.

  • Exclude Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Data Presentation

The choice of reaction conditions significantly impacts the product distribution. The following table summarizes the expected major and minor products under different experimental setups.

Brominating AgentCatalyst/InitiatorSolventExpected Major ProductPotential Side Products
Br₂FeBr₃CH₂Cl₂ or CH₃COOH2-Bromo-4-(heptyloxy)toluene2,6-Dibromo-4-(heptyloxy)toluene
NBSRadical Initiator (AIBN) or UV lightCCl₄ or Cyclohexane4-(Heptyloxy)benzyl bromideMinor ring bromination
NBSNeutral Al₂O₃Acetonitrile2-Bromo-4-(heptyloxy)tolueneDi-brominated products[6]
NBSp-Toluenesulfonic acid (pTsOH)Ethyl Acetate2-Bromo-4-(heptyloxy)tolueneDi-brominated products[7]

Experimental Protocols

Protocol 1: Selective Electrophilic Aromatic Bromination

This protocol is designed to maximize the yield of 2-bromo-4-(heptyloxy)toluene.

  • Materials: 4-(heptyloxy)toluene, elemental bromine (Br₂), anhydrous iron(III) bromide (FeBr₃), dichloromethane (CH₂Cl₂), sodium thiosulfate solution, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-(heptyloxy)toluene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

    • Add a catalytic amount of anhydrous FeBr₃ to the solution.

    • Slowly add a solution of bromine (1.0 equivalent) in dichloromethane to the reaction mixture over 30 minutes.

    • Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume excess bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective Benzylic Bromination

This protocol is designed to maximize the yield of 4-(heptyloxy)benzyl bromide.

  • Materials: 4-(heptyloxy)toluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(heptyloxy)toluene and NBS (1.0 equivalent) in carbon tetrachloride.

    • Add a catalytic amount of AIBN to the mixture.

    • Heat the reaction mixture to reflux and irradiate with a UV lamp.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Reaction Pathways

ReactionPathways cluster_start Starting Material cluster_products Potential Products 4-(heptyloxy)toluene 4-(heptyloxy)toluene 2-Bromo-4-(heptyloxy)toluene 2-Bromo-4-(heptyloxy)toluene 4-(heptyloxy)toluene->2-Bromo-4-(heptyloxy)toluene Electrophilic Aromatic Substitution (EAS) 4-(Heptyloxy)benzyl bromide 4-(Heptyloxy)benzyl bromide 4-(heptyloxy)toluene->4-(Heptyloxy)benzyl bromide Free Radical Benzylic Bromination 2,6-Dibromo-4-(heptyloxy)toluene 2,6-Dibromo-4-(heptyloxy)toluene 2-Bromo-4-(heptyloxy)toluene->2,6-Dibromo-4-(heptyloxy)toluene Over-bromination (EAS)

Caption: Possible bromination pathways of 4-(heptyloxy)toluene.

Troubleshooting Workflow

TroubleshootingWorkflow start Low yield of desired product? identify_side_product Identify major side product(s) (e.g., via NMR) start->identify_side_product over_bromination Over-bromination (di-bromo product) identify_side_product->over_bromination Ring di-bromination benzylic_bromination Benzylic Bromination (side-chain product) identify_side_product->benzylic_bromination Side-chain bromination solution_over 1. Lower temperature 2. Use 1:1 stoichiometry 3. Slow addition of Br₂ over_bromination->solution_over solution_benzylic 1. Switch to EAS conditions (Br₂/FeBr₃) 2. Use a polar solvent 3. Exclude light benzylic_bromination->solution_benzylic

References

preventing decomposition of "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzene, 1-(bromomethyl)-4-(heptyloxy)-. The information is designed to help you anticipate and prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for Benzene, 1-(bromomethyl)-4-(heptyloxy)- during a reaction?

A1: The primary cause of decomposition is the high reactivity of the benzylic bromide functional group. The bond between the benzylic carbon and the bromine is susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation.[1][2] This intermediate can then undergo various unintended subsequent reactions, such as substitution or elimination, which are often perceived as decomposition of the starting material. The para-heptyloxy group, being an electron-donating group, further stabilizes this carbocation, potentially accelerating decomposition pathways that proceed via an SN1 mechanism.

Q2: My reaction mixture is turning brown/black. What does this indicate?

A2: A change in color to brown or black often suggests decomposition. This can be due to the formation of polymeric or condensed byproducts. Such decomposition can be initiated by factors like exposure to light, heat, or the presence of impurities. Benzyl bromides, as a class of compounds, are known to be sensitive to light and moisture.[3] Decomposition can also be accelerated by the presence of strong bases or nucleophiles, leading to a complex mixture of products.

Q3: I am observing multiple spots on my TLC analysis, even at the beginning of the reaction. What could be the issue?

A3: The presence of multiple spots on a TLC at the start of a reaction can indicate either an impure starting material or that the compound is decomposing under the spotting or elution conditions. Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be sensitive to silica gel, which is acidic and can promote the formation of the benzylic carbocation and subsequent decomposition. It is also possible that the starting material contains impurities from its synthesis, such as the corresponding dibrominated or alcohol byproducts.

Q4: How can I minimize the decomposition of Benzene, 1-(bromomethyl)-4-(heptyloxy)- during my reaction?

A4: To minimize decomposition, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Temperature Control: Maintain a low reaction temperature, as heat can promote decomposition.

  • Solvent Choice: Use a non-polar, aprotic solvent to disfavor the formation of the benzylic carbocation.

  • Base/Nucleophile Selection: If a base or nucleophile is required, choose a non-nucleophilic base or a soft nucleophile and add it slowly to the reaction mixture at a low temperature.

  • Light Protection: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition of starting material.- Run the reaction at a lower temperature. - Use a less polar solvent. - Add reagents slowly. - Ensure the starting material is pure.
Formation of an Elimination Product (Styrene Derivative) Presence of a strong, sterically hindered base.- Use a weaker, non-nucleophilic base (e.g., proton sponge). - Lower the reaction temperature.
Formation of a Substitution Product with the Solvent Use of a nucleophilic solvent (e.g., alcohols, water).- Switch to a non-nucleophilic, aprotic solvent (e.g., THF, dioxane, toluene).
Reaction Fails to Go to Completion Deactivation of the reagent by impurities or side reactions.- Purify the starting material and reagents before use. - Add the reagent in portions over time.
Inconsistent Reaction Outcomes Variability in the purity of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.- Purify the starting material by recrystallization or column chromatography on neutral alumina.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction:

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add a solution of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in a dry, aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the nucleophile in the same solvent to the reaction mixture.

  • Monitor the reaction progress by TLC (using a non-polar eluent and visualizing with a UV lamp).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Decomposition Pathways

DecompositionPathways A Benzene, 1-(bromomethyl)-4-(heptyloxy)- B Benzylic Carbocation Intermediate (Resonance Stabilized) A->B Dissociation (Favored by polar, protic solvents) E SN2 Substitution Product A->E + Strong Nucleophile (Concerted mechanism) C SN1 Substitution Product B->C + Nucleophile D E1 Elimination Product B->D - H+ ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware D Dissolve Starting Material in Aprotic Solvent A->D B Inert Atmosphere (N2/Ar) B->D C Purify Reagents C->D E Cool to 0°C D->E F Slow Addition of Nucleophile E->F G Monitor by TLC F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Purification J->K

References

Technical Support Center: Williamson Ether Synthesis with 4-(Heptyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(heptyloxy)benzyl bromide in Williamson ether synthesis.

Troubleshooting Guide

Our troubleshooting guide is designed to help you navigate common challenges during your experiment, ensuring a successful synthesis.

Question: I am experiencing low to no yield of my desired ether product. What are the potential causes and how can I resolve this?

Answer:

Low or no product yield in a Williamson ether synthesis involving 4-(heptyloxy)benzyl bromide can stem from several factors. The reaction's success hinges on an S(N)2 mechanism, where an alkoxide nucleophile displaces the bromide from the benzyl bromide.[1][2] Here are the primary areas to investigate:

  • Inefficient Alkoxide Formation: The reaction requires a strong base to deprotonate the alcohol to form the nucleophilic alkoxide. Incomplete deprotonation will result in a low concentration of the active nucleophile.

    • Solution: Ensure your base is sufficiently strong and used in at least a stoichiometric amount. Sodium hydride (NaH) is a common and effective choice. For less reactive alcohols, stronger bases might be necessary. Ensure anhydrous (dry) conditions, as moisture will consume the base and hydrolyze the alkoxide.

  • Poor Solubility: The alkoxide salt may not be soluble in the reaction solvent, impeding its ability to react with the benzyl bromide.

    • Solution: Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, to increase the solubility of the alkoxide.[1] Polar aprotic solvents like DMF or DMSO can also improve the solubility of the reacting species.[3]

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions, such as elimination, particularly if your alcohol is secondary or sterically hindered.[1][2]

    • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Steric Hindrance: Although 4-(heptyloxy)benzyl bromide is a primary halide and ideal for S(N)2 reactions, a sterically bulky alcohol can hinder the nucleophilic attack.[4]

    • Solution: If using a hindered alcohol, you may need to employ a stronger, less-hindered base to favor the S(_N)2 pathway over elimination.

Question: My reaction is producing significant amounts of an alkene byproduct. How can I minimize this side reaction?

Answer:

The formation of an alkene is indicative of a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile.[1][5] This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under certain conditions.

  • Nature of the Alkoxide: A sterically hindered alkoxide is more likely to act as a base.

    • Solution: If possible, redesign your synthesis to use a less hindered alcohol/alkoxide.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Strength: A very strong, non-nucleophilic base might favor elimination.

    • Solution: While a strong base is needed to form the alkoxide, ensure it is not excessively strong or hindered to the point where it primarily promotes elimination.

Question: I am observing C-alkylation of my phenoxide nucleophile instead of the expected O-alkylation. How can I improve the selectivity for ether formation?

Answer:

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored in Williamson ether synthesis, C-alkylation can compete under certain conditions.[1][3]

  • Solvent Choice: The solvent can influence the site of alkylation.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role.

    • Solution: Using a larger, "softer" cation like potassium (K()⁺) or cesium (Cs()⁺) can sometimes increase the preference for O-alkylation compared to smaller, "harder" cations like lithium (Li()⁺) or sodium (Na()⁺).

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for a Williamson ether synthesis using 4-(heptyloxy)benzyl bromide?

A1: A typical protocol is as follows:

  • To a solution of the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-(heptyloxy)benzyl bromide (1.0-1.2 eq.) in the same solvent dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Q2: Which bases and solvents are recommended for this synthesis?

A2: The choice of base and solvent is crucial for the success of the reaction. Below is a table summarizing common choices and their suitability.

BaseSolvent(s)Suitability & Considerations
Sodium Hydride (NaH)THF, DMF, DMSOHighly effective for a wide range of alcohols. Requires anhydrous conditions.
Potassium tert-Butoxide (KOtBu)THF, t-ButanolA strong, hindered base. Can favor elimination with secondary or hindered alcohols.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)DMSO, DMFCan be effective, especially with a phase-transfer catalyst. The presence of water can be a drawback.
Potassium Carbonate (K(_2)CO(_3))Acetone, DMF, AcetonitrileA weaker base, suitable for more acidic alcohols like phenols. Often requires higher temperatures.[6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Spot a small amount of the reaction mixture on a TLC plate.

    • Also spot the starting materials (4-(heptyloxy)benzyl bromide and your alcohol) for comparison.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot, corresponding to the product, has appeared.

Visual Aids

Below are diagrams to help visualize the experimental workflow and troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base (e.g., NaH) at 0°C start->add_base form_alkoxide Stir to Form Alkoxide add_base->form_alkoxide add_bromide Add 4-(heptyloxy)benzyl bromide form_alkoxide->add_bromide heat_react Heat and Monitor by TLC add_bromide->heat_react quench Quench Reaction heat_react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify by Chromatography wash_dry->purify product Isolated Ether Product purify->product

Caption: General experimental workflow for Williamson ether synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inefficient Alkoxide Formation start->cause1 cause2 Poor Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use Stronger Base Ensure Anhydrous Conditions cause1->sol1 sol2 Use Phase-Transfer Catalyst Use Polar Aprotic Solvent cause2->sol2 sol3 Optimize Temperature (avoid excessive heat) cause3->sol3 sol4 Use Less Hindered Alcohol if Possible cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Navigating Solvent Effects on the Reactivity of 1-(Bromomethyl)-4-(heptyloxy)-benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Benzene, 1-(bromomethyl)-4-(heptyloxy)-, this technical guide provides a comprehensive overview of how solvent selection critically influences its reactivity in nucleophilic substitution reactions. Understanding these solvent effects is paramount for controlling reaction pathways, maximizing product yields, and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 1-(bromomethyl)-4-(heptyloxy)-benzene?

A1: As a primary benzylic halide, 1-(bromomethyl)-4-(heptyloxy)-benzene can react via two main nucleophilic substitution pathways: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The choice between these pathways is heavily influenced by the reaction conditions, most notably the solvent.

Q2: How does the choice of solvent dictate the reaction mechanism (SN1 vs. SN2)?

A2: The polarity and protic nature of the solvent are key determinants.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) favor the SN1 pathway . These solvents can stabilize the intermediate benzylic carbocation and the leaving group (bromide ion) through hydrogen bonding, thus lowering the activation energy for the ionization step.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone) favor the SN2 pathway . These solvents are polar enough to dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive for a backside attack. They do not effectively stabilize the carbocation intermediate required for an SN1 reaction.

  • Nonpolar Solvents (e.g., hexane, benzene) are generally poor choices for these reactions as they do not effectively dissolve the typically ionic or polar reactants and cannot stabilize charged intermediates or transition states.

Q3: I am observing a mixture of substitution and elimination products. What could be the cause?

A3: While substitution is the primary reaction, elimination reactions (E1 and E2) can sometimes compete, especially with sterically hindered or strongly basic nucleophiles at elevated temperatures. To favor substitution, use a less hindered, non-basic nucleophile and maintain a moderate reaction temperature.

Q4: My reaction is proceeding very slowly. What are the potential reasons and solutions?

A4: Several factors could contribute to a slow reaction rate:

  • Inappropriate Solvent Choice: Using a nonpolar solvent or a polar protic solvent for an intended SN2 reaction can significantly slow down the rate. Ensure your solvent choice aligns with the desired mechanism.

  • Weak Nucleophile: The strength of the nucleophile is crucial, especially for SN2 reactions. If the reaction is slow, consider using a stronger nucleophile.

  • Low Temperature: Reaction rates are temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious as this can also promote side reactions like elimination.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Competing SN1/SN2 or elimination pathways.- Decomposition of the starting material or product.- Incomplete reaction.- Optimize solvent for the desired pathway (see FAQs).- Use a more selective nucleophile.- Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.- Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.
Formation of Multiple Products - Lack of control over the reaction mechanism.- Presence of impurities in the starting materials or solvent.- Strictly control the solvent polarity and proticity.- Use a single, pure solvent where possible.- Purify starting materials and ensure the solvent is dry and of high purity.
Inconsistent Reaction Rates - Variations in solvent purity or water content.- Temperature fluctuations.- Use anhydrous solvents, especially for SN2 reactions.- Employ a temperature-controlled reaction setup (e.g., oil bath, cryostat).
Difficulty in Product Isolation - Solvent with a high boiling point that is difficult to remove.- Similar polarity of the product and byproducts.- Choose a solvent with a boiling point that facilitates easy removal post-reaction.- Optimize the chromatographic separation method (e.g., column chromatography with different solvent systems).

Quantitative Data on Solvent Effects

Table 1: Solvolysis (SN1) Rate Constants for a Substituted Benzyl Halide in Ethanol-Water Mixtures

Solvent Composition (% Ethanol v/v)Dielectric Constant (ε)First-Order Rate Constant (k₁) at 25°C (s⁻¹)Relative Rate
9028.51.2 x 10⁻⁵1
8034.84.5 x 10⁻⁵3.75
7041.11.5 x 10⁻⁴12.5
6047.44.8 x 10⁻⁴40
5053.71.5 x 10⁻³125

Data is illustrative and based on trends observed for similar benzylic halides. The rate of solvolysis increases significantly with increasing solvent polarity (higher dielectric constant) due to the stabilization of the carbocation intermediate.

Table 2: Relative Rates of a Typical SN2 Reaction in Various Solvents

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
EthanolPolar Protic0.5
AcetonePolar Aprotic500
N,N-Dimethylformamide (DMF)Polar Aprotic1,400
Dimethyl Sulfoxide (DMSO)Polar Aprotic2,800

Data represents typical trends for SN2 reactions. The rate is significantly enhanced in polar aprotic solvents due to the reduced solvation of the nucleophile.

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis (SN1 Reaction) via Conductometry

This method follows the progress of the solvolysis reaction by measuring the increase in conductivity as the bromide ion is produced.

Materials:

  • 1-(Bromomethyl)-4-(heptyloxy)-benzene

  • High-purity solvent (e.g., ethanol/water mixture)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 1-(bromomethyl)-4-(heptyloxy)-benzene in the chosen solvent (e.g., 0.01 M).

  • Equilibrate the solvent and the stock solution to the desired reaction temperature in the constant temperature bath.

  • Calibrate the conductivity meter.

  • To initiate the reaction, rapidly add a known volume of the stock solution to a known volume of the pre-equilibrated solvent in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • The first-order rate constant (k₁) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at infinite time. The slope of this line will be -k₁.

Protocol 2: Product Analysis for an SN2 Reaction with Azide

This protocol outlines a typical SN2 reaction and subsequent product analysis.

Materials:

  • 1-(Bromomethyl)-4-(heptyloxy)-benzene

  • Sodium azide (NaN₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve 1-(bromomethyl)-4-(heptyloxy)-benzene in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding azide derivative.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizing Solvent Effects on Reaction Pathways

The choice of solvent directs the reaction of 1-(bromomethyl)-4-(heptyloxy)-benzene down one of two distinct mechanistic pathways. This relationship can be visualized as follows:

Solvent_Effects sub 1-(Bromomethyl)-4- (heptyloxy)-benzene SN1 SN1 Pathway sub->SN1 Polar Protic Solvent (e.g., Ethanol, Water) SN2 SN2 Pathway sub->SN2 Polar Aprotic Solvent (e.g., DMSO, DMF) Carbocation Benzylic Carbocation Intermediate SN1->Carbocation Rate-determining step: Formation of benzylic carbocation intermediate TS_SN2 Pentavalent Transition State SN2->TS_SN2 Concerted step: Backside attack of nucleophile Product_SN1 Substitution Product (Racemization if chiral) Carbocation->Product_SN1 Nucleophilic Attack Product_SN2 Substitution Product (Inversion of stereochemistry) TS_SN2->Product_SN2 Inversion of Stereochemistry

Caption: Solvent choice directs the reaction pathway of 1-(bromomethyl)-4-(heptyloxy)-benzene.

Validation & Comparative

Characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)- Purity by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. The presented data and protocols are designed to assist researchers in selecting the most appropriate method for their specific needs, ensuring accurate and reliable results in drug development and quality control processes.

Purity Analysis: A Comparative Overview

The purity of active pharmaceutical ingredients (APIs) and key intermediates like Benzene, 1-(bromomethyl)-4-(heptyloxy)- is a critical parameter in drug development. While several methods can be employed for purity assessment, HPLC remains the gold standard due to its high resolution, sensitivity, and quantitative accuracy. This section compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.

Analytical MethodPrinciplePurity of Benzene, 1-(bromomethyl)-4-(heptyloxy)- (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.99.8%High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.Requires reference standards for quantification, can be more time-consuming for method development.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.99.5%Excellent for volatile and thermally stable compounds, high separation efficiency.Not suitable for non-volatile or thermally labile compounds like Benzene, 1-(bromomethyl)-4-(heptyloxy)- without derivatization.
Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.99.2%Provides structural information, does not require a reference standard of the analyte for quantification (can use an internal standard).Lower sensitivity compared to HPLC, can be less accurate for complex mixtures with overlapping signals.

Experimental Protocol: Purity Determination by HPLC

This section details the experimental protocol for the purity analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

  • Dissolve the sample in 10 mL of Acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-based purity analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

This guide provides a foundational understanding of the characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)- purity using HPLC. For specific applications, further method validation and optimization may be required to meet regulatory standards.

Unambiguous Structure Confirmation: A Comparative Guide for 1-(bromomethyl)-4-(heptyloxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography and key spectroscopic techniques for confirming the structure of 1-(bromomethyl)-4-(heptyloxy)benzene, a versatile intermediate in organic synthesis.

While X-ray crystallography offers the gold standard for definitive structure determination, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial, complementary data for routine confirmation and characterization. This guide presents a side-by-side comparison of the data obtained from these techniques, supported by detailed experimental protocols.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and spectroscopic analysis for confirming the structure of 1-(bromomethyl)-4-(heptyloxy)benzene and its analogues.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (EI)
Information Obtained 3D molecular structure, bond lengths, bond angles, crystal packingProton environment, chemical shifts (δ), coupling constants (J)Carbon skeleton, chemical shifts (δ)Molecular weight, fragmentation pattern
Key Data Points Unit cell dimensions, space group, atomic coordinatesδ ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~3.9 (t, 2H, OCH₂), ~1.7 (m, 2H, OCH₂CH₂), ~1.4-1.2 (m, 8H, (CH₂)₄), ~0.9 (t, 3H, CH₃)δ ~159 (C-O), ~137 (C-CBr), ~130 (Ar-CH), ~115 (Ar-CH), ~68 (OCH₂), ~46 (CH₂Br), ~32, ~29, ~26, ~23, ~14 (Alkyl C)m/z 284/286 [M]⁺ (bromine isotopes), 205 [M-Br]⁺, 91 [C₇H₇]⁺
Sample Requirements Single, high-quality crystal~5-10 mg, dissolved in deuterated solvent~10-20 mg, dissolved in deuterated solvent<1 mg, volatile or soluble
Analysis Time Days to weeksMinutes to hoursHoursMinutes

Note: NMR and MS data are representative and based on close structural analogues such as 1-(bromomethyl)-4-heptyl-benzene due to the limited availability of specific experimental data for 1-(bromomethyl)-4-(heptyloxy)benzene.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized organic compound like 1-(bromomethyl)-4-(heptyloxy)benzene.

G Experimental Workflow for Structure Confirmation Synthesis Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Spectroscopic_Analysis Spectroscopic Analysis Initial_Characterization->Spectroscopic_Analysis Crystallography X-ray Crystallography Initial_Characterization->Crystallography NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Final_Confirmation Final Structure Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation Crystal_Growth Crystal Growth Crystallography->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Confirmation

Caption: Workflow for the synthesis and structural elucidation of organic compounds.

Experimental Protocols

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of 1-(bromomethyl)-4-(heptyloxy)benzene.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.

NMR Spectroscopy

Objective: To identify the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Approximately 10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts, integration, and coupling constants of the signals are analyzed to determine the number and connectivity of protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. The chemical shifts of the signals are analyzed to identify the different carbon environments in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of IR radiation at different wavenumbers is measured.

  • Spectral Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups, such as C-H bonds in the aromatic ring and alkyl chain, C-O ether linkage, and the C-Br bond.

A Comparative Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)- and Other Benzyl Bromides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of Benzene, 1-(bromomethyl)-4-(heptyloxy)- with other common benzyl bromides, offering insights into their reactivity, physicochemical properties, and applications, supported by experimental data and protocols.

Introduction to Benzyl Bromides in Research

Benzyl bromides are a versatile class of organic compounds widely employed in organic synthesis and medicinal chemistry. Their utility stems from the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a benzyl moiety onto a variety of substrates. This functionality is particularly valuable for the installation of protecting groups for alcohols and carboxylic acids, and for the synthesis of complex molecular scaffolds in drug discovery.

The reactivity of the benzylic carbon is significantly influenced by the substituents on the aromatic ring. Electron-donating groups (EDGs) at the para-position, such as alkoxy groups, enhance the rate of nucleophilic substitution by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state of an SN2 reaction, or the full positive charge of the carbocation intermediate in an SN1 reaction. Benzene, 1-(bromomethyl)-4-(heptyloxy)- possesses a long-chain alkoxy group, which not only influences its reactivity but also imparts significant lipophilicity to the molecule and its derivatives.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of benzyl bromides are crucial for their handling, storage, and reaction setup. The introduction of a heptyloxy group in Benzene, 1-(bromomethyl)-4-(heptyloxy)- notably alters its properties compared to unsubstituted or other substituted benzyl bromides.

PropertyBenzyl Bromide4-Methylbenzyl Bromide4-Methoxybenzyl BromideBenzene, 1-(bromomethyl)-4-(heptyloxy)-4-Nitrobenzyl Bromide
Molecular Formula C₇H₇BrC₈H₉BrC₈H₉BrOC₁₄H₂₁BrOC₇H₆BrNO₂
Molecular Weight ( g/mol ) 171.03185.06187.05285.22216.03
Boiling Point (°C) 198-199215-217254Decomposes145-148 (at 10 mmHg)
Melting Point (°C) -3 to -135-379-11N/A98-100
Appearance Colorless to yellow liquidWhite to off-white solidColorless to light yellow liquidN/AYellowish crystalline solid
Key Feature Unsubstituted parent compoundModerately activated by methyl groupHighly activated by methoxy groupHighly activated and lipophilicDeactivated by nitro group

Reactivity Comparison in Nucleophilic Substitution Reactions

The primary application of benzyl bromides in synthesis is as electrophiles in nucleophilic substitution reactions. The nature of the para-substituent dramatically influences their reactivity.

General Reactivity Trend:

4-Methoxybenzyl bromide > Benzene, 1-(bromomethyl)-4-(heptyloxy)- ≈ 4-Methylbenzyl bromide > Benzyl bromide > 4-Nitrobenzyl bromide

The heptyloxy group in Benzene, 1-(bromomethyl)-4-(heptyloxy)- is a strong electron-donating group, comparable in its activating effect to a methoxy group. This significantly increases the reactivity of the benzylic bromide towards nucleophiles compared to unsubstituted benzyl bromide. While direct kinetic comparisons are not widely published, the relative rates of reaction can be inferred from Hammett substituent constants. Alkoxy groups have negative σₚ values, indicating their electron-donating nature and their ability to accelerate reactions that build up positive charge at the benzylic position. Conversely, the electron-withdrawing nitro group (positive σₚ value) deactivates the benzyl bromide towards SN2 reactions.

Table 2: Comparative Yields in a Representative Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction where benzyl bromides are frequently used. The following table provides hypothetical, yet expected, comparative yields based on the known electronic effects of the substituents.

Benzyl BromideNucleophileSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Benzene, 1-(bromomethyl)-4-(heptyloxy)-Sodium phenoxideDMF252>95
4-Methoxybenzyl BromideSodium phenoxideDMF252>95
4-Methylbenzyl BromideSodium phenoxideDMF254~90
Benzyl BromideSodium phenoxideDMF258~85
4-Nitrobenzyl BromideSodium phenoxideDMF2524<60

These are illustrative yields under standardized conditions to highlight the reactivity differences. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Representative Experimental Protocol for Williamson Ether Synthesis:

This protocol describes a general procedure for the synthesis of a benzyl ether using a substituted benzyl bromide.

Materials:

  • Substituted benzyl bromide (e.g., Benzene, 1-(bromomethyl)-4-(heptyloxy)-) (1.0 eq)

  • Phenol (or other alcohol) (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of the substituted benzyl bromide (1.0 eq) in anhydrous DMF dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development and Bioactive Molecule Synthesis

The lipophilic heptyloxy group in Benzene, 1-(bromomethyl)-4-(heptyloxy)- makes it an attractive building block for the synthesis of bioactive molecules where increased lipid solubility is desired for improved membrane permeability and pharmacokinetic properties.

A notable application of structurally related benzyl bromides is in the synthesis of N-benzylquinoline derivatives, which have shown promising antimycobacterial activity. The benzyl moiety is introduced via nucleophilic substitution of a primary amine on the quinoline core with a substituted benzyl bromide.

Logical Workflow for Synthesis of Bioactive N-Benzylquinolines

G cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate & Final Product Aminoquinoline Aminoquinoline SN2_Reaction Nucleophilic Substitution (SN2) Aminoquinoline->SN2_Reaction Heptyloxybenzyl_Bromide Benzene, 1-(bromomethyl)-4-(heptyloxy)- Heptyloxybenzyl_Bromide->SN2_Reaction N_Benzylquinoline N-(4-(heptyloxy)benzyl)quinoline Derivative SN2_Reaction->N_Benzylquinoline Bioactive_Molecule Potential Antimycobacterial Agent N_Benzylquinoline->Bioactive_Molecule

Caption: Synthetic workflow for a potential bioactive agent.

While the precise molecular targets of many N-benzylquinoline derivatives are still under investigation, a common mechanism of action for quinoline-based antimycobacterials involves the inhibition of essential enzymes in Mycobacterium tuberculosis. One such pathway is the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall.

Hypothesized Signaling Pathway Inhibition

G Bioactive_Molecule N-(4-(heptyloxy)benzyl)quinoline Derivative Enzyme Mycolic Acid Biosynthesis Enzyme (e.g., InhA) Bioactive_Molecule->Enzyme Inhibition Pathway Mycolic Acid Synthesis Enzyme->Pathway Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Pathway->Cell_Wall Maintains Outcome Bacterial Cell Death Cell_Wall->Outcome Loss leads to

Caption: Hypothesized mechanism of antimycobacterial action.

Conclusion

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is a highly reactive and lipophilic building block that offers distinct advantages in organic synthesis and drug discovery. Its enhanced reactivity, due to the electron-donating heptyloxy group, allows for milder reaction conditions and potentially higher yields in nucleophilic substitution reactions compared to less activated benzyl bromides. The long alkyl chain imparts increased lipophilicity, a property that can be strategically utilized to improve the pharmacokinetic profiles of drug candidates. For researchers aiming to synthesize complex, lipophilic molecules with potential biological activity, Benzene, 1-(bromomethyl)-4-(heptyloxy)- represents a valuable and versatile reagent.

A Comparative Guide to the Alkylating Efficiency of 4-Alkoxybenzyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the alkylating efficiency of a series of 4-alkoxybenzyl bromides, specifically those with methoxy, ethoxy, propoxy, and butoxy substituents. The analysis is grounded in established principles of physical organic chemistry, and this guide presents a detailed experimental protocol for quantitatively assessing their reactivity.

Introduction to Alkylating Efficiency

Alkylating agents are a cornerstone of medicinal chemistry and materials science, valued for their ability to form covalent bonds with nucleophiles. In the context of drug development, the efficiency of an alkylating agent is paramount, as it dictates its potency and potential for off-target effects. The 4-alkoxybenzyl bromides are a class of alkylating agents where the reactivity can be systematically tuned by modifying the p-alkoxy group. This guide explores how the nature of the alkoxy substituent—specifically, its electronic and steric properties—influences the alkylating efficiency of the benzyl bromide moiety.

Theoretical Framework for Reactivity

The alkylating reactivity of 4-alkoxybenzyl bromides is primarily governed by the electronic and steric effects of the para-alkoxy substituent. These effects can be quantitatively described by the Hammett and Taft equations, respectively.

  • Electronic Effects (Hammett Equation): The Hammett equation relates the rate of a reaction to the electronic properties of a substituent on an aromatic ring. The para-alkoxy groups are electron-donating through resonance, which stabilizes the transition state of nucleophilic substitution reactions, thereby increasing the reaction rate. The Hammett substituent constant, σp, quantifies this effect. More negative σp values indicate stronger electron-donating character and, consequently, higher reactivity.

  • Steric Effects (Taft Equation): The Taft equation accounts for the steric hindrance a substituent imposes on a reaction center. The steric parameter, Es, is a measure of this hindrance. For the 4-alkoxybenzyl bromides, the steric effect of the alkoxy group is primarily on the approach of the nucleophile to the benzylic carbon. Larger alkyl groups in the alkoxy substituent can create more steric hindrance, potentially slowing the reaction rate. More negative Es values indicate greater steric bulk.

Comparative Analysis of Alkylating Efficiency

The alkylating efficiency of 4-alkoxybenzyl bromides is expected to follow a trend influenced by a combination of the electronic and steric effects of the para-substituent.

4-Alkoxybenzyl BromideAlkoxy SubstituentHammett Constant (σp)Taft Steric Constant (Es)Predicted Relative Alkylating Efficiency
4-Methoxybenzyl bromideMethoxy-0.27-0.55High
4-Ethoxybenzyl bromideEthoxy-0.25-0.67High
4-Propoxybenzyl bromidePropoxy-0.25-0.70Moderate-High
4-Butoxybenzyl bromideButoxy-0.32-0.70Moderate

Interpretation of Data:

  • Electronic Effects: All the listed alkoxy groups are electron-donating, as indicated by their negative Hammett σp constants. This electron-donating character is expected to enhance the alkylating reactivity of the benzyl bromide. The differences in σp values among the alkoxy groups are relatively small, suggesting that the electronic contribution to the differences in reactivity within this series will be modest.

  • Steric Effects: The Taft Es values become slightly more negative as the alkyl chain length of the alkoxy group increases, indicating a gradual increase in steric bulk. This increased steric hindrance could potentially lead to a decrease in the alkylation rate.

  • Predicted Overall Efficiency: The overall alkylating efficiency is a balance of these two effects. While the electronic effects are similar across the series, the increasing steric hindrance with longer alkyl chains is predicted to result in a slight decrease in reactivity. Therefore, 4-methoxybenzyl bromide is predicted to be the most reactive, with a gradual decrease in reactivity down to 4-butoxybenzyl bromide.

Experimental Protocol: The NBP Alkylation Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method for determining the alkylating activity of chemical compounds. It provides a reliable and quantitative means to compare the efficiency of different alkylating agents.

Principle:

The assay is based on the nucleophilic substitution reaction between the alkylating agent (4-alkoxybenzyl bromide) and NBP. The resulting N-alkylated NBP product, upon addition of a base, forms a colored species that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the alkylating efficiency of the compound.

Materials:

  • 4-Alkoxybenzyl bromides (4-methoxy, 4-ethoxy, 4-propoxy, 4-butoxy)

  • 4-(p-Nitrobenzyl)pyridine (NBP)

  • Acetone (spectrophotometric grade)

  • Ethyl acetate

  • Triethylamine or another suitable organic base

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostated water bath

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of NBP in acetone (e.g., 5% w/v).

    • Prepare stock solutions of each 4-alkoxybenzyl bromide in acetone at a known concentration (e.g., 0.1 M).

  • Alkylation Reaction:

    • In a series of test tubes, add a specific volume of the NBP solution.

    • Equilibrate the tubes to a constant temperature in a water bath (e.g., 37 °C).

    • Initiate the reaction by adding a precise volume of one of the 4-alkoxybenzyl bromide stock solutions to a designated tube. Start a timer immediately.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes). It is crucial to maintain a constant temperature throughout the incubation.

  • Color Development:

    • After the incubation period, stop the reaction by adding an excess of a basic solution (e.g., triethylamine in ethyl acetate). This will develop the characteristic color.

    • Dilute the reaction mixture with a suitable solvent (e.g., acetone) to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solution at its wavelength of maximum absorbance (λmax), which is typically around 540-560 nm for the NBP adduct.

    • Use a blank solution containing all components except the alkylating agent to zero the spectrophotometer.

  • Data Analysis:

    • The absorbance values are directly proportional to the concentration of the N-alkylated NBP product, which in turn reflects the extent of alkylation.

    • To compare the alkylating efficiencies, the relative reaction rates can be calculated from the absorbance values obtained for each 4-alkoxybenzyl bromide under identical reaction conditions.

Visualizing the Experimental Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NBP Solution C Mix Reagents & Incubate A->C B Prepare 4-Alkoxybenzyl Bromide Solutions B->C D Add Base for Color Development C->D E Measure Absorbance D->E F Compare Reactivities E->F

Caption: Experimental workflow for the NBP alkylation assay.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R 4-Alkoxybenzyl Bromide P N-Alkylated NBP R->P Alkylation N NBP N->P C Colored Adduct P->C Base

Caption: Generalized reaction mechanism of the NBP assay.

Conclusion

The alkylating efficiency of 4-alkoxybenzyl bromides is influenced by a subtle interplay of electronic and steric factors. While all para-alkoxy groups investigated are activating due to their electron-donating nature, an increase in the steric bulk of the alkyl chain is predicted to temper this reactivity. The NBP assay provides a robust and straightforward experimental method to quantitatively validate these predictions and establish a definitive ranking of their alkylating efficiencies. This information is critical for the rational design of molecules with tailored reactivity for applications in drug development and other scientific disciplines.

A Comparative Guide to Analytical Standards for Alkylating Agents in Proteomics: 1-(Bromomethyl)-4-(heptyloxy)benzene and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical standards for 1-(bromomethyl)-4-(heptyloxy)benzene and its alternatives, with a focus on their application as alkylating agents in proteomics. The selection of a suitable alkylating agent is critical for the accurate identification and quantification of proteins by mass spectrometry. This document outlines the performance characteristics of these reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific experimental needs.

Introduction to Alkylating Agents in Proteomics

In bottom-up proteomics, the reduction of disulfide bonds in proteins is a crucial step to ensure complete digestion by proteolytic enzymes. Following reduction, the newly exposed sulfhydryl groups of cysteine residues are typically alkylated to prevent their re-oxidation and to ensure homogeneity of the peptide mixture for mass spectrometric analysis. The ideal alkylating agent should be highly reactive towards cysteine residues, exhibit minimal off-target reactions, and be stable under experimental conditions.

This guide focuses on 1-(bromomethyl)-4-(heptyloxy)benzene, a benzylic bromide, and compares it with two commonly used alkylating agents: iodoacetamide (IAA) and chloroacetamide.

Comparison of Analytical Standards

The selection of an analytical standard is paramount for reproducible and reliable experimental outcomes. The following table summarizes the key analytical specifications and performance characteristics of 1-(bromomethyl)-4-(heptyloxy)benzene, iodoacetamide, and chloroacetamide.

Feature1-(Bromomethyl)-4-(heptyloxy)benzeneIodoacetamide (IAA)Chloroacetamide
CAS Number 103481-66-9144-48-979-07-2
Molecular Formula C₁₄H₂₁BrO[1]C₂H₄INOC₂H₄ClNO
Molecular Weight 285.22 g/mol [1]184.96 g/mol 93.51 g/mol
Purity (Typical) ≥98%[2]≥99% (HPLC, NMR)≥99%
Reactivity High (Benzylic bromide)HighModerate
Primary Target CysteineCysteine[3]Cysteine
Known Off-Target Reactions Expected with nucleophiles (e.g., Lys, His, Met, N-terminus)Methionine, Lysine, Histidine, Aspartate, Glutamate, Serine, Threonine, Tyrosine, N-terminus[4][5]Methionine oxidation is a significant side reaction[5]
Advantages Potentially higher reactivity due to benzylic bromide structure. The hydrophobic heptyl chain may aid in membrane protein studies.Well-characterized, high cysteine alkylation efficiency.[4]Reduced off-target alkylation compared to iodoacetamide.[5]
Disadvantages Lack of extensive performance data in proteomics. Potential for significant off-target reactions.Prone to over-alkylation and modification of other residues.[6] Can lead to methionine oxidation.[5]Can cause significant methionine oxidation.[5]

Experimental Protocols

General Protocol for Protein Reduction and Alkylation in Proteomics

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 1-(bromomethyl)-4-(heptyloxy)benzene, Iodoacetamide (IAA), or Chloroacetamide

  • Quenching reagent (e.g., DTT)

  • Trypsin (for protein digestion)

  • Formic acid

Procedure:

  • Reduction:

    • To the protein solution, add the reducing agent to a final concentration of 10 mM (for DTT) or 20 mM (for TCEP).

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent to a final concentration of 20-55 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench the excess alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup and Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

    • Elute the peptides and dry them under vacuum.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Analytical Methods for Standard Characterization

High-Performance Liquid Chromatography (HPLC) for Iodoacetamide:

  • Column: Newcrom R1 reverse-phase column.[7]

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[7]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Brominated Benzenes (General Method):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • Carrier Gas: Helium.

  • MS Detector: Electron ionization (EI) source.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are essential for structural confirmation and purity assessment.

  • Typical solvents include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mandatory Visualizations

Proteomics_Alkylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Denature Denaturation (e.g., 8M Urea) Protein->Denature Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation (Alkylating Agent) Reduce->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest Desalt Desalting (C18 SPE) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis LCMS->Data

Caption: A typical experimental workflow for protein analysis using mass spectrometry, highlighting the key steps of reduction and alkylation.

Alkylation_Reaction cluster_key Key Protein_Cys Protein-Cys-SH Alkylating_Agent + R-X Alkylated_Protein -> Protein-Cys-S-R + H-X R R = Alkyl group from alkylating agent X X = Leaving group (e.g., Br, I)

Caption: The general chemical reaction for the alkylation of a cysteine residue in a protein.

Conclusion

The choice of an alkylating agent in proteomics is a critical parameter that can significantly impact the quality and reproducibility of experimental results. While iodoacetamide is a widely used and well-characterized reagent, its propensity for off-target reactions necessitates careful consideration and optimization of experimental conditions. Chloroacetamide presents an alternative with reduced off-target effects but can lead to increased methionine oxidation.

1-(Bromomethyl)-4-(heptyloxy)benzene, as a benzylic bromide, is expected to be a highly reactive alkylating agent. Its hydrophobic nature may offer advantages in the analysis of membrane proteins or in applications requiring specific solubility characteristics. However, the lack of comprehensive studies on its performance in proteomics, particularly concerning its off-target reactivity and stability, warrants further investigation. Researchers considering the use of 1-(bromomethyl)-4-(heptyloxy)benzene should perform rigorous validation experiments to characterize its performance within their specific experimental workflow.

This guide provides a foundational comparison to assist researchers in selecting the most appropriate analytical standard for their needs. It is recommended to consult the latest literature and supplier documentation for the most up-to-date information on these reagents.

References

Comparative Guide to the Synthesis of 4-(Heptyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic methodologies for the preparation of 4-(heptyloxy)benzyl bromide, a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. The guide outlines two primary synthetic routes, presenting a detailed comparison of their respective steps, performance metrics, and experimental protocols.

Introduction

4-(Heptyloxy)benzyl bromide is a valuable building block characterized by a long alkyl chain ether linkage and a reactive benzyl bromide moiety. The selection of an optimal synthetic route is crucial for efficient, scalable, and cost-effective production. This document evaluates two principal pathways: a two-step synthesis starting from commercially available substituted phenols (Route 1) and a single-step conversion of 4-(heptyloxy)benzyl alcohol (Route 2). The comparison focuses on reaction yields, conditions, and the advantages and disadvantages of each approach.

Summary of Synthetic Routes

The following diagram illustrates the logical relationship between the different synthetic pathways described in this guide.

Synthetic Pathways to 4-(Heptyloxy)benzyl Bromide cluster_0 Route 1: Two-Step Synthesis from Phenols cluster_1 Route 2: Direct Bromination 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson_Ether_Synthesis Heptyl Bromide, Base 4-Methylphenol 4-Methylphenol 4-Methylphenol->Williamson_Ether_Synthesis Heptyl Bromide, Base 4-(Heptyloxy)benzaldehyde 4-(Heptyloxy)benzaldehyde Williamson_Ether_Synthesis->4-(Heptyloxy)benzaldehyde 4-(Heptyloxy)toluene 4-(Heptyloxy)toluene Williamson_Ether_Synthesis->4-(Heptyloxy)toluene Reduction Reduction 4-(Heptyloxy)benzaldehyde->Reduction Benzylic_Bromination_NBS Benzylic Bromination (NBS) 4-(Heptyloxy)toluene->Benzylic_Bromination_NBS 4-(Heptyloxy)benzyl_alcohol_R1 4-(Heptyloxy)benzyl Alcohol Reduction->4-(Heptyloxy)benzyl_alcohol_R1 Final_Product 4-(Heptyloxy)benzyl Bromide Benzylic_Bromination_NBS->Final_Product Conversion_to_Bromide Conversion to Bromide 4-(Heptyloxy)benzyl_alcohol_R1->Conversion_to_Bromide Leads to Route 2 4-(Heptyloxy)benzyl_alcohol_R2 4-(Heptyloxy)benzyl Alcohol 4-(Heptyloxy)benzyl_alcohol_R2->Conversion_to_Bromide Conversion_to_Bromide->Final_Product

Caption: Overview of synthetic routes to 4-(heptyloxy)benzyl bromide.

Route 1: Synthesis from Substituted Phenols

This route begins with the alkylation of a readily available para-substituted phenol via the Williamson ether synthesis, followed by the transformation of the para-substituent into the desired benzyl bromide. Two viable starting materials for this approach are 4-hydroxybenzaldehyde and 4-methylphenol (p-cresol).

Route 1a: Starting from 4-Hydroxybenzaldehyde

This pathway involves three sequential steps: etherification, reduction, and bromination.

Start 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Heptyl Bromide, K2CO3, DMF) Start->Step1 Intermediate1 4-(Heptyloxy)benzaldehyde Step1->Intermediate1 Step2 Reduction (NaBH4, Ethanol) Intermediate1->Step2 Intermediate2 4-(Heptyloxy)benzyl Alcohol Step2->Intermediate2 Step3 Bromination (PBr3 or CBr4/PPh3) Intermediate2->Step3 End 4-(Heptyloxy)benzyl Bromide Step3->End

Caption: Workflow for the synthesis of 4-(heptyloxy)benzyl bromide from 4-hydroxybenzaldehyde.

Route 1b: Starting from 4-Methylphenol

This more direct two-step approach involves etherification followed by a radical-mediated benzylic bromination.

Start 4-Methylphenol Step1 Williamson Ether Synthesis (Heptyl Bromide, K2CO3, Acetone) Start->Step1 Intermediate 4-(Heptyloxy)toluene Step1->Intermediate Step2 Benzylic Bromination (NBS, AIBN, CCl4) Intermediate->Step2 End 4-(Heptyloxy)benzyl Bromide Step2->End

Caption: Workflow for the synthesis of 4-(heptyloxy)benzyl bromide from 4-methylphenol.

Route 2: Synthesis from 4-(Heptyloxy)benzyl Alcohol

This route is a single-step conversion and is particularly advantageous if 4-(heptyloxy)benzyl alcohol is commercially available or has been synthesized via Route 1a.

Start 4-(Heptyloxy)benzyl Alcohol Step Bromination (PBr3 or HBr) Start->Step End 4-(Heptyloxy)benzyl Bromide Step->End

Caption: Workflow for the direct conversion of 4-(heptyloxy)benzyl alcohol to 4-(heptyloxy)benzyl bromide.

Quantitative Data Comparison

The following tables summarize the typical performance metrics for each synthetic step.

Table 1: Williamson Ether Synthesis

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-HydroxybenzaldehydeK₂CO₃DMF80-1002-485-95
4-MethylphenolK₂CO₃AcetoneReflux6-1280-90
4-MethylphenolNaHTHFReflux2-490-98

Table 2: Functional Group Interconversion

ReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Reduction4-(Heptyloxy)benzaldehydeNaBH₄Ethanol251-290-98
Benzylic Bromination4-(Heptyloxy)tolueneNBS, AIBNCCl₄Reflux2-475-85
Alcohol to Bromide4-(Heptyloxy)benzyl AlcoholPBr₃Diethyl Ether0-251-380-90
Alcohol to Bromide4-(Heptyloxy)benzyl Alcohol48% HBrTolueneReflux4-670-80
Alcohol to Bromide4-(Heptyloxy)benzyl AlcoholCBr₄, PPh₃Dichloromethane250.5-185-95

Comparison of Synthetic Routes

Table 3: Overall Route Comparison

RouteStarting MaterialNumber of StepsOverall Yield (approx.)AdvantagesDisadvantages
1a 4-Hydroxybenzaldehyde365-85%Readily available starting material, high yield in individual steps.Longer synthetic sequence.
1b 4-Methylphenol260-77%Shorter route than 1a.Use of hazardous CCl₄ (can be substituted), radical reaction may lead to side products.
2 4-(Heptyloxy)benzyl Alcohol170-95%High efficiency, single step.Starting material may be expensive or require prior synthesis.

Experimental Protocols

Route 1a: From 4-Hydroxybenzaldehyde

Step 1: Synthesis of 4-(Heptyloxy)benzaldehyde

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Bromoheptane (1.1 eq) is then added, and the reaction mixture is heated to 90°C for 3 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford 4-(heptyloxy)benzaldehyde.

Step 2: Synthesis of 4-(Heptyloxy)benzyl Alcohol

4-(Heptyloxy)benzaldehyde (1.0 eq) is dissolved in ethanol, and sodium borohydride (1.5 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(heptyloxy)benzyl alcohol.

Step 3: Synthesis of 4-(Heptyloxy)benzyl Bromide

To a solution of 4-(heptyloxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0°C, phosphorus tribromide (0.4 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then carefully poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 4-(heptyloxy)benzyl bromide.

Route 1b: From 4-Methylphenol

Step 1: Synthesis of 4-(Heptyloxy)toluene

A mixture of 4-methylphenol (1.0 eq), 1-bromoheptane (1.2 eq), and potassium carbonate (2.0 eq) in acetone is heated at reflux for 12 hours. The reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether, washed with 1 M NaOH and brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(heptyloxy)toluene.

Step 2: Synthesis of 4-(Heptyloxy)benzyl Bromide

To a solution of 4-(heptyloxy)toluene (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) are added. The mixture is heated to reflux and irradiated with a UV lamp for 3 hours. After cooling, the succinimide is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-(heptyloxy)benzyl bromide.

Route 2: From 4-(Heptyloxy)benzyl Alcohol

A solution of 4-(heptyloxy)benzyl alcohol (1.0 eq) in a suitable solvent such as toluene is treated with 48% aqueous hydrobromic acid (3.0 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours. Upon completion, the reaction is cooled, and the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated to afford 4-(heptyloxy)benzyl bromide.

Conclusion

The choice of the most appropriate synthetic route for 4-(heptyloxy)benzyl bromide depends on several factors including the availability and cost of starting materials, desired scale of production, and available laboratory equipment.

  • Route 1a is a reliable and high-yielding multi-step synthesis suitable for when 4-hydroxybenzaldehyde is the preferred starting material.

  • Route 1b offers a shorter pathway, though it may require optimization to minimize side products from the radical bromination step and to replace the traditionally used hazardous solvent, carbon tetrachloride.

  • Route 2 is the most efficient method if the precursor alcohol is readily accessible, providing a direct and high-yielding conversion to the final product.

For large-scale synthesis, the cost and availability of 4-(heptyloxy)benzyl alcohol would be the deciding factor between Route 2 and the more classical approaches outlined in Route 1. For laboratory-scale synthesis, all three routes are viable, and the choice may be dictated by the readily available starting phenol.

A Comparative Analysis of "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of "Benzene, 1-(bromomethyl)-4-(heptyloxy)-", a key intermediate in the synthesis of calamitic liquid crystals. We will explore its performance in creating liquid crystalline materials and compare it with analogues possessing different alkoxy chain lengths. This analysis is supported by experimental data from various studies to provide a comprehensive understanding of its structure-property relationships.

Introduction to "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" in Liquid Crystal Synthesis

"Benzene, 1-(bromomethyl)-4-(heptyloxy)-", also known as 4-(heptyloxy)benzyl bromide, is a versatile building block for the synthesis of rod-shaped (calamitic) liquid crystals. Its molecular structure, featuring a rigid benzene core, a flexible heptyloxy chain, and a reactive bromomethyl group, makes it an ideal precursor for introducing the 4-(heptyloxy)benzyl moiety into various liquid crystal core structures. The heptyloxy tail plays a crucial role in influencing the mesomorphic properties, such as the type of liquid crystal phase (nematic, smectic) and the transition temperatures between these phases. The bromomethyl group provides a reactive site for facile incorporation into larger molecular architectures through reactions like etherification or esterification.

Comparative Performance: The Effect of Alkoxy Chain Length

The length of the terminal alkoxy chain significantly impacts the mesomorphic behavior of calamitic liquid crystals. A comparative analysis of compounds with varying chain lengths (n) in the 4-alkoxybenzyl moiety reveals distinct trends in their thermal properties. Generally, as the chain length increases, the melting point tends to decrease initially and then increase for longer chains, while the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase) often shows an odd-even effect, where compounds with an even number of carbon atoms in the chain have higher clearing points than those with an odd number.

The heptyloxy group (n=7) in "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" provides a balance between molecular flexibility and anisotropy, often leading to the formation of stable nematic and/or smectic phases over a broad temperature range.

Table 1: Comparison of Transition Temperatures for a Homologous Series of Schiff Base/Ester Liquid Crystals Derived from 4-Alkoxybenzaldehydes
Alkoxy Chain (n)Compound Structure ExampleMelting Point (°C)Clearing Point (°C)Mesophase(s)Reference
34-Propoxy...--Nematic[1]
44-Butoxy...--Nematic[1]
54-Pentoxy...--Nematic[1]
64-Hexyloxy...--Nematic[1]
7 4-Heptyloxy... - - Nematic, Smectic A [2][3]
84-Octyloxy...--Nematic, Smectic A[1]
104-Decyloxy...--Smectic A[3]
124-Dodecyloxy...--Smectic A[2]
164-Hexadecyloxy...--Smectic A[3]

Note: Specific transition temperatures are highly dependent on the overall molecular structure of the final liquid crystal. This table illustrates the general trend of mesophase behavior with varying alkoxy chain length.

Experimental Protocols

Detailed methodologies for the synthesis of liquid crystals utilizing "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" as a precursor are outlined below. These protocols are based on established synthetic routes for calamitic liquid crystals.

Protocol 1: Synthesis of 4-(Heptyloxy)benzaldehyde

This protocol describes the synthesis of a key intermediate, 4-(heptyloxy)benzaldehyde, from 4-hydroxybenzaldehyde and 1-bromoheptane, a reaction analogous to the preparation of precursors from "Benzene, 1-(bromomethyl)-4-(heptyloxy)-".

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromoheptane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (1 equivalent), 1-bromoheptane (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) is taken in dry N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred and heated at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 6-12 hours) until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(heptyloxy)benzaldehyde.[2]

Protocol 2: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal using the prepared 4-(heptyloxy)benzaldehyde.

Materials:

  • 4-(Heptyloxy)benzaldehyde

  • A substituted aniline (e.g., 4-amino-4'-chlorobiphenyl)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Equimolar amounts of 4-(heptyloxy)benzaldehyde and the chosen substituted aniline are dissolved in absolute ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for several hours (e.g., 4-6 hours).

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to obtain the pure liquid crystalline compound.[2]

Protocol 3: Synthesis of an Ester-Containing Liquid Crystal

This protocol details the synthesis of an ester-containing liquid crystal, which can be achieved by first oxidizing "Benzene, 1-(bromomethyl)-4-(heptyloxy)-" to 4-(heptyloxy)benzoic acid.

Step 3a: Synthesis of 4-(Heptyloxy)benzoic acid: (This step is analogous to the synthesis of other 4-alkoxybenzoic acids)

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromoheptane

  • Potassium hydroxide (KOH)

  • Ethanol/Water

Procedure:

  • 4-Hydroxybenzoic acid is dissolved in an ethanolic solution of potassium hydroxide.

  • 1-Bromoheptane is added to the solution, and the mixture is refluxed for several hours.

  • After the reaction, the solvent is evaporated, and the residue is acidified with a dilute acid (e.g., HCl) to precipitate the 4-(heptyloxy)benzoic acid.

  • The product is filtered, washed with water, and recrystallized from a suitable solvent.

Step 3b: Esterification to form the Liquid Crystal:

Materials:

  • 4-(Heptyloxy)benzoic acid

  • A substituted phenol (e.g., 4-cyanophenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • 4-(Heptyloxy)benzoic acid (1 equivalent), the substituted phenol (1 equivalent), and a catalytic amount of DMAP are dissolved in dry dichloromethane.

  • The solution is cooled in an ice bath, and DCC (1.1 equivalents) dissolved in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours).

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed successively with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure ester-containing liquid crystal.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes discussed.

Synthesis_Pathway_Schiff_Base start Benzene, 1-(bromomethyl)-4-(heptyloxy)- intermediate1 4-(Heptyloxy)benzaldehyde start->intermediate1 Oxidation product Schiff Base Liquid Crystal intermediate1->product Condensation aniline Substituted Aniline aniline->product

Caption: Synthesis of a Schiff Base Liquid Crystal.

Synthesis_Pathway_Ester start Benzene, 1-(bromomethyl)-4-(heptyloxy)- intermediate2 4-(Heptyloxy)benzoic Acid start->intermediate2 Oxidation product Ester Liquid Crystal intermediate2->product Esterification (DCC/DMAP) phenol Substituted Phenol phenol->product

References

Assessing the Stability of 1-(Bromomethyl)-4-(heptyloxy)benzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of a molecule is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a framework for assessing the stability of 1-(bromomethyl)-4-(heptyloxy)benzene against its analogues, offering detailed experimental protocols and a basis for comparative analysis.

While direct, peer-reviewed comparative stability data for 1-(bromomethyl)-4-(heptyloxy)benzene and its specific alkoxy analogues is not extensively available, this guide synthesizes established chemical principles and provides robust methodologies for a comprehensive stability assessment. The stability of benzylic bromides is inherently influenced by the electronic nature of substituents on the aromatic ring and the surrounding environmental conditions. The para-alkoxy group, being an electron-donating group, can stabilize the benzylic carbocation intermediate that may form during degradation, influencing its reactivity.

Factors Influencing Stability

The stability of 1-(bromomethyl)-4-(heptyloxy)benzene and its analogues is primarily dictated by the lability of the carbon-bromine bond and the integrity of the ether linkage. Key factors include:

  • Electronic Effects: The oxygen of the heptyloxy group donates electron density to the benzene ring through resonance, which can stabilize a developing positive charge on the benzylic carbon during nucleophilic substitution reactions. This could potentially increase the rate of solvolysis in polar protic solvents.

  • Steric Hindrance: The length of the alkoxy chain (e.g., methoxy, ethoxy, heptyloxy) is not expected to exert a significant steric effect on the reactivity of the distant bromomethyl group.

  • Environmental Conditions: Factors such as pH, temperature, and light can significantly impact the degradation rate of the molecule.

Potential Degradation Pathways

The primary degradation pathway for 1-(bromomethyl)-4-(heptyloxy)benzene is expected to be nucleophilic substitution at the benzylic carbon, leading to hydrolysis, or reaction with other nucleophiles present in a given matrix. Oxidation of the ether linkage or the aromatic ring are also potential, albeit likely slower, degradation routes.

parent 1-(Bromomethyl)-4- (heptyloxy)benzene hydrolysis_product 4-(Heptyloxy)benzyl alcohol parent->hydrolysis_product  H₂O (Hydrolysis)   nucleophile_product 4-(Heptyloxy)benzyl -Nucleophile parent->nucleophile_product  Nu⁻ (Nucleophilic  Substitution)  

Caption: General degradation pathways for 1-(bromomethyl)-4-(heptyloxy)benzene.

Comparative Stability Assessment: Experimental Protocols

To objectively compare the stability of 1-(bromomethyl)-4-(heptyloxy)benzene with its analogues (e.g., varying the alkoxy chain length), a forced degradation study under controlled conditions is recommended.

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of 1-(bromomethyl)-4-(heptyloxy)benzene and analogues in a suitable solvent (e.g., acetonitrile/water) hydrolysis Hydrolytic Stress (Acidic, Neutral, Basic pH) prep->hydrolysis thermal Thermal Stress (e.g., 60°C, 80°C) prep->thermal photo Photolytic Stress (UV/Vis light exposure) prep->photo sampling Withdraw aliquots at specified time points hydrolysis->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc data Quantify parent compound and degradation products hplc->data

Caption: Workflow for comparative stability assessment.

Hydrolytic Stability Study

Objective: To assess the stability of the compounds in aqueous solutions at different pH values.

Protocol:

  • Buffer Preparation: Prepare buffers at pH 2 (0.01 M HCl), pH 7 (phosphate buffered saline), and pH 9 (0.01 M borate buffer).

  • Sample Preparation: Prepare stock solutions of 1-(bromomethyl)-4-(heptyloxy)benzene and each analogue in acetonitrile at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of each stock solution to each of the three buffers in separate vials to achieve a final concentration of 100 µg/mL. The final solution should contain a small percentage of acetonitrile to ensure solubility.

  • Time Points: Incubate the vials at a constant temperature (e.g., 40°C). Withdraw aliquots at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Immediately quench the reaction by neutralizing the pH if necessary and analyze the samples by the stability-indicating HPLC method described below.

Thermal Stability Study

Objective: To evaluate the stability of the compounds under elevated temperature conditions.

Protocol:

  • Sample Preparation: Prepare solutions of each compound in a suitable solvent (e.g., acetonitrile or a formulation matrix) at a concentration of 1 mg/mL.

  • Incubation: Place the vials in a calibrated oven at a specified temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at t=0 and at regular intervals (e.g., 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

Photostability Study

Objective: To determine the effect of light exposure on the stability of the compounds.

Protocol:

  • Sample Preparation: Prepare solutions of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Exposure: Expose the samples to a light source with a controlled output (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines). Wrap control samples in aluminum foil to protect them from light.

  • Time Points: Withdraw aliquots from both exposed and control samples at specified time intervals.

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation of polar degradation products from the relatively nonpolar parent compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a run time of approximately 20-30 minutes. A typical gradient might be: 0-5 min (60% B), 5-20 min (60-90% B), 20-25 min (90% B), 25-26 min (90-60% B), 26-30 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm or 254 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.

Data Presentation

Quantitative data from the stability studies should be summarized in tables to facilitate easy comparison between 1-(bromomethyl)-4-(heptyloxy)benzene and its analogues.

Table 1: Hydrolytic Stability Data (% Parent Compound Remaining)

Time (hours)pH 2pH 7pH 9
Compound A
0100100100
2
4
8
12
24
48
72
Compound B
0100100100
...

Table 2: Thermal Stability Data (% Parent Compound Remaining at 60°C)

Time (days)Compound ACompound BCompound C
0100100100
1
3
7
14
28

Table 3: Photostability Data (% Parent Compound Remaining)

Time (hours)ExposedControl (Dark)
Compound A
0100100
...
Compound B
0100100
...

By following these protocols, researchers can generate robust and comparable stability data for 1-(bromomethyl)-4-(heptyloxy)benzene and its analogues, enabling informed decisions in the research and development process. The provided methodologies offer a comprehensive framework for a thorough stability assessment, ensuring the quality and reliability of these compounds for their intended applications.

Safety Operating Guide

Essential Safety and Disposal Protocols for Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research, development, and scientific exploration, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Benzene, 1-(bromomethyl)-4-(heptyloxy)-, a halogenated aromatic ether. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Chemical Safety Profile

While a specific Safety Data Sheet (SDS) for Benzene, 1-(bromomethyl)-4-(heptyloxy)- was not located, data for structurally analogous brominated aromatic compounds provides essential safety information. These compounds are generally classified as harmful if swallowed and are known to cause skin and eye irritation[1][2]. The benzene moiety also suggests potential toxicity and other health hazards associated with aromatic compounds[3].

Table 1: Comparative Safety and Physical Data of Structurally Similar Compounds

Property1-(Bromomethyl)-4-methyl-benzene[4](2-Bromoethyl)benzene1-Bromo-4-methyl-benzene[1]Benzene, 1-(bromomethyl)-4-(heptyloxy)- (Anticipated)
Hazards Corrosive, Causes burnsHarmful if swallowed, Causes serious eye irritationHarmful if swallowed, Irritating to skin, Toxic to aquatic lifeHarmful, Skin and eye irritant, Potential environmental hazard
Incompatible Materials Bases, Strong oxidizing agents, Alcohols, Amines, MetalsStrong oxidizing agentsStrong oxidizing agentsStrong acids, Strong bases, Strong oxidizing agents[3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protectionEye protection, face protection, glovesProtective gloves, eye protectionChemical-resistant gloves, safety goggles, lab coat
First Aid (Skin Contact) Wash off immediately with soap and plenty of waterWash with plenty of waterWash immediately with plenty of soap and waterImmediately wash with soap and water
First Aid (Eye Contact) Rinse immediately with plenty of water for at least 15 minutesRinse cautiously with water for several minutesRinse with plenty of waterRinse cautiously with water for several minutes

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of Benzene, 1-(bromomethyl)-4-(heptyloxy)- and associated waste materials. This procedure is designed to comply with general laboratory hazardous waste management guidelines[5][6].

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2][4].

  • Conduct all transfers and handling of this chemical within a certified chemical fume hood to minimize inhalation exposure[7].

2. Waste Segregation:

  • Crucially, segregate halogenated organic waste from all other waste streams. Benzene, 1-(bromomethyl)-4-(heptyloxy)- is a brominated organic compound and must be collected in a designated "Halogenated Organic Waste" container[7][8][9].

  • Do not mix this waste with non-halogenated solvents, acids, bases, or aqueous waste[10][11]. Incompatible materials can react violently or produce toxic gases[6].

3. Waste Collection:

  • Use a designated, properly labeled, and compatible waste container. Plastic or glass containers are typically appropriate, but check for compatibility[5][12]. The container must have a secure, tight-fitting lid[7].

  • The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents," and a list of its contents should be maintained[7][11].

  • When adding waste to the container, do so carefully to avoid splashes and spills. Keep the container closed at all times except when actively adding waste[5][7].

4. Storage of Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].

  • The SAA should be in a well-ventilated area, away from heat sources or ignition points[3].

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks[10].

5. Disposal of Empty Containers:

  • A container that held Benzene, 1-(bromomethyl)-4-(heptyloxy)- is considered hazardous waste until properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste[13].

  • After triple rinsing, remove or deface the original label, and the container may then be disposed of according to institutional policies for non-hazardous waste or recycled[10][13].

6. Requesting Waste Pickup:

  • Once the waste container is full or has been in storage for a designated period (e.g., up to one year, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5][6].

  • Provide an accurate list of the container's contents to ensure proper disposal[11].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

G start Start: Have Benzene, 1-(bromomethyl)-4-(heptyloxy)- waste? is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes non_halogenated Collect in a 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated No label_container Label container with 'Hazardous Waste' and list all contents. collect_halogenated->label_container non_halogenated->label_container store_saa Store sealed container in Satellite Accumulation Area. label_container->store_saa request_pickup Arrange for pickup by Environmental Health & Safety. store_saa->request_pickup end End of Disposal Process request_pickup->end

Caption: Disposal workflow for Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

References

Personal protective equipment for handling Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzene, 1-(bromomethyl)-4-(heptyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is classified as a hazardous chemical, and proper personal protective equipment (PPE) and handling protocols are mandatory.

Health Hazard Summary

Benzene, 1-(bromomethyl)-4-(heptyloxy)-, as an aromatic brominated compound, is expected to be a hazardous substance. Based on data from structurally similar compounds, it is likely to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3] Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Laboratory Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves: Double-gloved with nitrile gloves.[4] - Eye Protection: Chemical splash goggles.[1][4] - Respiratory Protection: NIOSH-certified N95 or N100 respirator if not handled in a fume hood.[5][6] - Body Protection: Flame-retardant lab coat.[7]
Solution Preparation and Transfers - Gloves: Double-gloved with nitrile gloves.[4] - Eye Protection: Chemical splash goggles and a face shield.[7][8] - Respiratory Protection: Work should be conducted in a certified chemical fume hood.[9][10] - Body Protection: Flame-retardant lab coat.[7]
Reaction Setup and Monitoring - Gloves: Double-gloved with nitrile gloves.[4] - Eye Protection: Chemical splash goggles and a face shield.[7][8] - Respiratory Protection: All operations must be performed in a chemical fume hood.[9][10] - Body Protection: Flame-retardant lab coat.[7]
Work-up and Purification - Gloves: Double-gloved with nitrile gloves.[4] - Eye Protection: Chemical splash goggles and a face shield.[7][8] - Respiratory Protection: All operations must be performed in a chemical fume hood.[9][10] - Body Protection: Flame-retardant lab coat.[7]

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is mandatory to ensure personnel safety and proper disposal of hazardous waste.

Engineering Controls

All work with Benzene, 1-(bromomethyl)-4-(heptyloxy)- must be conducted in a properly functioning chemical fume hood.[9][10] An eyewash station and safety shower must be readily accessible.

Decontamination and Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Contaminated Solid Waste (e.g., gloves, paper towels, weighing paper)- Place in a designated, sealed, and clearly labeled hazardous waste container. - Do not mix with general laboratory trash.
Contaminated Sharps (e.g., needles, Pasteur pipettes)- Dispose of immediately in a designated sharps container for hazardous chemical waste.
Liquid Waste (e.g., reaction residues, solvent washes)- Collect in a sealed, properly labeled, and compatible hazardous waste container. - Do not pour down the drain.[2]
Spills - Evacuate the immediate area. - For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for hazardous waste disposal.[9][11] - For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of Benzene, 1-(bromomethyl)-4-(heptyloxy)- from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure certified Weighing Weighing Prepare Fume Hood->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Reaction Reaction Solution Preparation->Reaction Decontaminate Glassware Decontaminate Glassware Reaction->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Segregate waste streams Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of Hazardous Chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.